molecular formula C4H6Br2 B179931 3-Bromo-2-(bromomethyl)prop-1-ene CAS No. 15378-31-1

3-Bromo-2-(bromomethyl)prop-1-ene

Cat. No.: B179931
CAS No.: 15378-31-1
M. Wt: 213.9 g/mol
InChI Key: BDHXXBPPYQRWMC-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)prop-1-ene is a useful research compound. Its molecular formula is C4H6Br2 and its molecular weight is 213.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-2-(bromomethyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c1-4(2-5)3-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHXXBPPYQRWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450101
Record name 3-bromo-2-(bromomethyl)prop-1-ene
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Molecular Weight

213.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15378-31-1
Record name 3-bromo-2-(bromomethyl)prop-1-ene
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Record name 3-bromo-2-(bromomethyl)prop-1-ene
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)prop-1-ene (CAS Number: 15378-31-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-(bromomethyl)prop-1-ene (CAS No. 15378-31-1), a bifunctional organobromine compound with significant potential in organic synthesis and as a scaffold in drug discovery. This document collates available data on its physicochemical properties, provides a detailed synthetic protocol, and explores its reactivity. A key focus is placed on its potential application in drug development as an electrophilic warhead for covalent inhibitors, particularly in the context of targeting cysteine residues in protein kinases such as HER2.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its bifunctional nature, possessing two reactive primary allylic bromide moieties, makes it a versatile building block in organic synthesis.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 15378-31-1[4]
Molecular Formula C₄H₆Br₂[4]
Molecular Weight 213.90 g/mol [4]
Appearance Colorless to light yellow liquid[1][2]
Density 1.860 g/mL at 25 °C
Boiling Point 70-72 °C at 9 Torr[1]
Refractive Index (n20/D) 1.550
Flash Point >110 °C[5]
Storage Temperature 2-8 °C[1][6]
InChI Key BDHXXBPPYQRWMC-UHFFFAOYSA-N[4]
SMILES C=C(CBr)CBr[4]

Synthesis and Experimental Protocols

An efficient synthesis of 3-bromo-2-(bromomethyl)-1-propene has been reported starting from the readily available pentaerythritol. The synthetic pathway involves the formation of tris(bromomethyl)ethanol, followed by oxidation to tris(bromomethyl)acetic acid, and a final thermal decarboxylation step.

Synthetic Pathway

Synthesis Synthesis of this compound Pentaerythritol Pentaerythritol TrisBromoEthanol Tris(bromomethyl)ethanol Pentaerythritol->TrisBromoEthanol HBr / HOAc TrisBromoAceticAcid Tris(bromomethyl)acetic acid TrisBromoEthanol->TrisBromoAceticAcid HNO₃ FinalProduct This compound TrisBromoAceticAcid->FinalProduct Heat (Δ) (Decarboxylation)

Caption: Synthetic route from pentaerythritol.

Experimental Protocol: Thermal Decarboxylation of Tris(bromomethyl)acetic acid

Materials:

  • Tris(bromomethyl)acetic acid

  • Distillation apparatus

  • Heating mantle with temperature control

  • Vacuum source

Procedure:

  • Place tris(bromomethyl)acetic acid in a round-bottom flask equipped with a distillation head.

  • Slowly heat the flask under vacuum. The decarboxylation is reported to occur smoothly at elevated temperatures.

  • The product, 3-bromo-2-(bromomethyl)-1-propene, is collected as the distillate.

  • The collected liquid should be characterized by spectroscopic methods to confirm its identity and purity.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While full spectra are often proprietary to chemical suppliers, representative data is summarized in Table 2.

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR Expected signals for the vinyl protons (=CH₂) and the two bromomethyl groups (-CH₂Br). The vinyl protons would appear as singlets, and the bromomethyl protons would also likely be singlets.
¹³C NMR Expected signals for the quaternary vinyl carbon (=C<), the terminal vinyl carbon (=CH₂), and the two equivalent bromomethyl carbons (-CH₂Br).
Mass Spec (MS) The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for a molecule containing two bromine atoms.
Infrared (IR) Key absorption bands would include C=C stretching for the alkene and C-Br stretching.

Reactivity and Synthetic Applications

The presence of two primary allylic bromide groups makes this compound a highly reactive and versatile intermediate in organic synthesis.

Nucleophilic Substitution

The primary allylic bromides are excellent leaving groups, readily undergoing Sₙ2 reactions with a wide range of nucleophiles, such as amines, thiols, alcohols, and carbanions. This allows for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Cycloaddition Reactions

As a substituted 1,3-diene analogue, this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, providing access to cyclic and bicyclic systems.[7]

Polymerization

The allene-like structure suggests potential for polymerization reactions. Ring-opening metathesis polymerization (ROMP) of cyclic allenes has been described, and acyclic 1,3-disubstituted allenes can act as chain transfer agents.[3] This indicates that this compound could be explored as a monomer or co-monomer in the synthesis of novel polymers with bromine functionalities for further modification.

Application in Drug Development: A Potential Covalent Inhibitor of HER2

The human epidermal growth factor receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and other cancers.[8][9] Small molecule tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies. A promising strategy in the development of highly potent and selective TKIs is the use of covalent inhibitors that form an irreversible bond with a non-catalytic cysteine residue in the active site of the kinase.[8][10]

The HER2 Signaling Pathway

The HER2 signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its overactivation leads to uncontrolled cell growth. The pathway is complex, involving dimerization with other HER family members and downstream activation of the PI3K/Akt and MAPK/Erk signaling cascades.

HER2_Pathway Simplified HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K Activation Ras Ras HER2_HER3->Ras Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Proliferation

Caption: Overview of the HER2 signaling cascade.

Covalent Inhibition Mechanism

This compound can be considered an electrophilic "warhead." In the context of drug design, such a moiety can be incorporated into a larger molecule that directs it to the active site of a target protein like HER2. The electrophilic nature of the allylic bromides allows for a nucleophilic attack by the thiol group of a cysteine residue, forming a stable, irreversible covalent bond. This permanently inactivates the enzyme. It is plausible that this compound could be used to form a glutathione conjugate, which could then act as the inhibiting species.

Covalent_Inhibition Proposed Covalent Inhibition of HER2 Inhibitor Inhibitor Scaffold with This compound 'warhead' NonCovalent Non-covalent Binding Inhibitor->NonCovalent HER2_Cys HER2 Kinase (with Cysteine residue) HER2_Cys->NonCovalent Covalent Covalent Bond Formation NonCovalent->Covalent Proximity-driven reaction Inactive Inactive HER2 Covalent->Inactive

Caption: Mechanism of covalent enzyme inhibition.

Experimental Workflow for Inhibitor Screening

The evaluation of this compound or its derivatives as HER2 inhibitors would typically follow a standard drug discovery workflow.

Screening_Workflow Inhibitor Screening Workflow Synthesis Synthesis of Inhibitor Candidates BiochemAssay Biochemical Assays (e.g., Kinase Activity) Synthesis->BiochemAssay CellAssay Cell-based Assays (e.g., Proliferation, Apoptosis) BiochemAssay->CellAssay Active Compounds InVivo In Vivo Models (e.g., Xenografts) CellAssay->InVivo Potent Compounds LeadOpt Lead Optimization InVivo->LeadOpt

Caption: Drug discovery workflow for kinase inhibitors.

Safety and Handling

This compound is classified as toxic if swallowed and causes serious eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.[6]

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential for applications in both synthetic chemistry and drug discovery. Its bifunctional nature allows for the creation of complex molecular scaffolds. While direct evidence for its use as a HER2 inhibitor is not yet prominent in the literature, its electrophilic properties make it an intriguing candidate for the design of novel covalent inhibitors targeting cysteine-containing proteins. Further research into its biological activity and reactivity is warranted to fully explore its potential in the development of new therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-(bromomethyl)prop-1-ene is a key bifunctional building block in organic synthesis, prized for its utility in constructing complex molecular architectures. Its dual reactivity, stemming from the presence of two primary allylic bromide moieties, makes it a valuable precursor for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and an examination of its application in the synthesis of medicinally relevant scaffolds, such as spirocyclic oxetanes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₆Br₂[1]
Molecular Weight 213.90 g/mol [1]
Boiling Point 70-72 °C at 9 Torr[2]
Density 1.860 g/mL at 25 °C[1]
Refractive Index (n₂₀/D) 1.550[1]
Flash Point >110 °C[2]
Solubility While specific solubility data is not readily available, its chemical structure suggests it is likely soluble in a range of common organic solvents such as dichloromethane, chloroform, diethyl ether, ethyl acetate, and acetone. It is expected to be poorly soluble in water.N/A
Storage Store in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8 °C.[2]N/A

Synthesis of this compound

A robust and efficient synthesis of 3-bromo-2-(bromomethyl)-1-propene can be achieved from the readily available starting material, pentaerythritol. The synthetic pathway involves a three-step process: initial bromination, followed by oxidation and subsequent thermal decarboxylation.

Experimental Protocol

Step 1: Synthesis of Tris(bromomethyl)ethanol

  • In a well-ventilated fume hood, a mixture of pentaerythritol and hydrobromic acid in acetic acid is prepared.

  • The reaction mixture is heated to reflux for a specified period, with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by extraction with a suitable organic solvent (e.g., diethyl ether).

  • The organic layers are combined, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield tris(bromomethyl)ethanol, which can be used in the next step without further purification.

Step 2: Synthesis of Tris(bromomethyl)acetic acid

  • Tris(bromomethyl)ethanol is carefully added to a solution of concentrated nitric acid at a controlled temperature. Caution: This reaction is exothermic and produces toxic nitrogen oxides; it must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • The reaction mixture is heated and stirred until the reaction is complete, as indicated by TLC analysis.

  • The mixture is then cooled, and the product is precipitated by the addition of cold water.

  • The solid tris(bromomethyl)acetic acid is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of 3-Bromo-2-(bromomethyl)-1-propene

  • The purified tris(bromomethyl)acetic acid is placed in a distillation apparatus.

  • The solid is heated to its melting point and then further heated to induce thermal decarboxylation.

  • The product, 3-bromo-2-(bromomethyl)-1-propene, is collected by distillation.

  • The distilled product can be further purified by redistillation under reduced pressure.

Synthesis Workflow Diagram

SynthesisWorkflow Pentaerythritol Pentaerythritol HBr_HOAc HBr / HOAc Pentaerythritol->HBr_HOAc Bromination Trisbromoethanol Tris(bromomethyl)ethanol HBr_HOAc->Trisbromoethanol HNO3 Conc. HNO₃ Trisbromoethanol->HNO3 Oxidation Trisbromoacetic_acid Tris(bromomethyl)acetic acid HNO3->Trisbromoacetic_acid Heat Heat (Δ) Trisbromoacetic_acid->Heat Decarboxylation Final_Product This compound Heat->Final_Product

Caption: Synthetic pathway for this compound.

Spectroscopic Data

¹H NMR Spectroscopy
  • Expected Chemical Shifts:

    • The two equivalent bromomethyl (-CH₂Br) groups are expected to show a singlet in the region of 4.0-4.2 ppm.

    • The two equivalent vinyl protons (=CH₂) are expected to show a singlet in the region of 5.5-5.7 ppm.

  • Typical Experimental Conditions:

    • Solvent: Deuterated chloroform (CDCl₃)

    • Standard: Tetramethylsilane (TMS) at 0 ppm

    • Instrument: 300-500 MHz NMR spectrometer

¹³C NMR Spectroscopy
  • Expected Chemical Shifts:

    • The bromomethyl carbons (-CH₂Br) are expected to appear in the range of 35-40 ppm.

    • The quaternary vinylic carbon (>C=) is expected in the region of 138-142 ppm.

    • The terminal vinylic carbon (=CH₂) is expected in the region of 118-122 ppm.

  • Typical Experimental Conditions:

    • Solvent: Deuterated chloroform (CDCl₃)

    • Instrument: 75-125 MHz NMR spectrometer

Infrared (IR) Spectroscopy
  • Expected Absorption Bands:

    • C=C stretch: A weak to medium absorption band around 1640-1650 cm⁻¹.

    • =C-H stretch: A medium absorption band around 3080-3100 cm⁻¹.

    • C-H stretch (sp³): Absorption bands in the region of 2920-2960 cm⁻¹.

    • C-Br stretch: A strong absorption band in the fingerprint region, typically around 550-650 cm⁻¹.

  • Typical Experimental Conditions:

    • Technique: Neat (liquid film) or as a solution in a suitable solvent (e.g., CCl₄)

    • Instrument: Fourier-Transform Infrared (FTIR) spectrometer

Mass Spectrometry
  • Expected Fragmentation Pattern:

    • The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br have nearly a 1:1 natural abundance). The molecular ion peak (M⁺) should appear as a cluster of peaks at m/z 212, 214, and 216 with a relative intensity ratio of approximately 1:2:1.

    • A prominent fragment would be the loss of a bromine atom ([M-Br]⁺), resulting in a cluster of peaks around m/z 133 and 135.

    • Another likely fragmentation is the loss of a bromomethyl radical ([M-CH₂Br]⁺), leading to a cluster of peaks around m/z 119 and 121.

  • Typical Experimental Conditions:

    • Ionization Method: Electron Ionization (EI) at 70 eV

    • Analyzer: Quadrupole or Time-of-Flight (TOF)

Applications in Drug Development: Synthesis of Spirocyclic Oxetanes

This compound and its derivatives are valuable precursors in the synthesis of complex heterocyclic systems. A notable application is in the formation of spirocyclic oxetanes, which are increasingly recognized as important motifs in medicinal chemistry. Oxetanes can serve as bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties of drug candidates, such as enhanced solubility and metabolic stability.

A key example is the use of a derivative of this compound in the synthesis of a spirocyclic oxetane intermediate for the tuberculosis drug candidate, TBI-223. The workflow for a similar synthesis is outlined below.

Experimental Workflow: Synthesis of a Spirocyclic Oxetane Intermediate
  • Oxetane Ring Formation: A polybrominated propanol derivative, which can be synthesized from a precursor like this compound, is treated with a base (e.g., sodium hydroxide) to induce an intramolecular Williamson ether synthesis, forming the 3,3-bis(bromomethyl)oxetane.

  • Nucleophilic Aromatic Substitution: The resulting oxetane is then reacted with a substituted aniline (e.g., 2-fluoro-4-nitroaniline) in the presence of a base in a suitable solvent (e.g., DMSO). This step involves a nucleophilic aromatic substitution to couple the oxetane moiety to the aromatic ring.

  • Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography to yield the desired spirocyclic oxetane intermediate.

Workflow Diagram for Spirocyclic Oxetane Synthesis

OxetaneSynthesis cluster_step1 Step 1: Oxetane Formation cluster_step2 Step 2: Aromatic Coupling cluster_step3 Step 3: Purification Propanol_Derivative Polybrominated Propanol Derivative Base1 Base (e.g., NaOH) Propanol_Derivative->Base1 Reacts with Intramolecular_Cyclization Intramolecular Williamson Ether Synthesis Base1->Intramolecular_Cyclization Bis_Bromo_Oxetane 3,3-Bis(bromomethyl)oxetane Intramolecular_Cyclization->Bis_Bromo_Oxetane SNAr Nucleophilic Aromatic Substitution (SNAr) Bis_Bromo_Oxetane->SNAr Couples with Aniline Substituted Aniline Base2 Base in DMSO Aniline->Base2 Reacts with Base2->SNAr Spiro_Intermediate Spirocyclic Oxetane Intermediate SNAr->Spiro_Intermediate Workup Aqueous Work-up & Extraction Spiro_Intermediate->Workup Purification Crystallization or Chromatography Workup->Purification Final_Product Purified Spirocyclic Intermediate Purification->Final_Product

Caption: Workflow for the synthesis of a spirocyclic oxetane drug intermediate.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its well-defined physicochemical properties and established synthetic route make it an accessible building block for a wide range of applications. Of particular importance to the drug development community is its role as a precursor to medicinally relevant scaffolds, such as spirocyclic oxetanes, which have the potential to significantly enhance the properties of novel therapeutic agents. This technical guide provides a solid foundation of knowledge for researchers and scientists working with this important compound.

References

3-Bromo-2-(bromomethyl)prop-1-ene molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and safety information for 3-Bromo-2-(bromomethyl)prop-1-ene, a valuable reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Molecular Structure and Formula

This compound is a halogenated alkene. Its structure features a central carbon atom double-bonded to a methylene group and also bonded to two bromomethyl groups.

  • Molecular Formula: C₄H₆Br₂[1][2]

  • IUPAC Name: this compound[1]

  • CAS Number: 15378-31-1[1][2]

  • Synonyms: 3-Bromo-2-bromomethyl-1-propene, 1,3-Dibromo-2-methylenepropane[3]

Molecular Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 213.90 g/mol [2]
Density 1.860 g/mL at 25 °C[2]
Boiling Point 70-72 °C at 9 Torr[4]
Refractive Index n20/D 1.550[2]
Flash Point >110°C[3][4]
Form Liquid[2][4]
Appearance Colorless to light yellow[4]
Storage Temperature 2-8°C[2][3][4]

Synthesis

An efficient synthesis of this compound has been described, which involves a three-step process starting from the readily available pentaerythritol. This method is noted to be superior to other protocols as it avoids the formation of tetrahalogenated by-products.

The overall synthetic pathway is as follows:

  • Bromination of Pentaerythritol: Pentaerythritol is treated with hydrobromic acid in acetic acid to produce tris(bromomethyl)ethanol. This step is reported to proceed in good yield.

  • Oxidation: The resulting tris(bromomethyl)ethanol is oxidized using hot nitric acid to yield tris(bromomethyl)acetic acid. This procedure has been carefully optimized for both large and small-scale reactions.

  • Thermal Decarboxylation: The purified tris(bromomethyl)acetic acid undergoes thermal decarboxylation at high temperatures to afford the final product, 3-bromo-2-(bromomethyl)-1-propene.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Pentaerythritol Pentaerythritol Tris_Br_Ethanol Tris(bromomethyl)ethanol Pentaerythritol->Tris_Br_Ethanol HBr / Acetic Acid Tris_Br_Acetic_Acid Tris(bromomethyl)acetic acid Tris_Br_Ethanol->Tris_Br_Acetic_Acid Nitric Acid (Oxidation) Final_Product This compound Tris_Br_Acetic_Acid->Final_Product Heat (Decarboxylation)

References

Synthesis of 3-Bromo-2-(bromomethyl)prop-1-ene from Pentaerythritol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for converting pentaerythritol into the versatile building block, 3-bromo-2-(bromomethyl)prop-1-ene. This di-bromoalkene is a valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document outlines a three-step synthesis, commencing with the tribromination of pentaerythritol, followed by oxidation to a carboxylic acid intermediate, and culminating in a thermal decarboxylation to yield the target compound. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its practical application in a laboratory setting.

Physicochemical Data of Key Compounds

A summary of the key physicochemical properties of the reactants, intermediates, and the final product is presented in Table 1. This data is essential for reaction planning, safety assessment, and product characterization.

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) CAS Number
PentaerythritolC(CH₂OH)₄C₅H₁₂O₄136.15260.5276 (30 mmHg)115-77-5
3-Bromo-2,2-bis(bromomethyl)propan-1-ol (Pentaerythritol Tribromide)HOC(CH₂Br)₃C₅H₉Br₃O324.8464-66131 (2.5 mmHg)1522-92-5
2,2,2-Tris(bromomethyl)acetic acidHOOC(CH₂Br)₃C₅H₇Br₃O₂338.82N/AN/AN/A
This compoundCH₂=C(CH₂Br)₂C₄H₆Br₂213.90N/A184.3 (760 mmHg)15378-31-1

Synthetic Pathway Overview

The synthesis of this compound from pentaerythritol is accomplished via a three-step reaction sequence as illustrated below. This pathway offers an efficient route to the target molecule, with good overall yield.

G Pentaerythritol Pentaerythritol Tribromide 3-Bromo-2,2-bis(bromomethyl)propan-1-ol Pentaerythritol->Tribromide HBr, CH₃COOH CarboxylicAcid 2,2,2-Tris(bromomethyl)acetic acid Tribromide->CarboxylicAcid HNO₃, heat FinalProduct This compound CarboxylicAcid->FinalProduct Heat (Δ), -CO₂

Caption: Overall synthetic scheme for the conversion of pentaerythritol to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (Pentaerythritol Tribromide)

This procedure details the selective tribromination of pentaerythritol using hydrobromic acid in the presence of acetic acid as a catalyst.

Materials:

  • Pentaerythritol

  • 48% Hydrobromic acid (HBr)

  • Glacial acetic acid (CH₃COOH)

  • Sulfuric acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Round-bottom flask (2 L)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 2 L round-bottom flask, add pentaerythritol (136 g, 1.0 mol), 48% hydrobromic acid (680 mL, 6.0 mol), and glacial acetic acid (100 mL, 1.75 mol).

  • With vigorous stirring, carefully and slowly add concentrated sulfuric acid (250 mL, 4.5 mol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 10 hours.

  • After reflux, cool the reaction mixture to approximately 15°C. The mixture will separate into two layers.

  • Transfer the mixture to a separatory funnel and separate the lower organic layer.

  • Extract the upper aqueous layer with chloroform (3 x 200 mL).

  • Combine the organic extracts with the initially separated organic layer.

  • Wash the combined organic phase with water (3 x 75 mL).

  • Dry the organic phase over anhydrous potassium carbonate for several hours.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Quantitative Data:

  • Yield: ~49%[1]

  • Purity: The crude product will be a mixture, with the desired tribromide being the major component[1].

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with Pentaerythritol, HBr, and Acetic Acid B Slowly add Sulfuric Acid with stirring A->B C Heat to reflux for 10 hours B->C D Cool and separate organic layer C->D E Extract aqueous layer with Chloroform D->E F Combine and wash organic layers E->F G Dry over K₂CO₃ F->G H Filter and concentrate G->H

Caption: Experimental workflow for the synthesis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol.

Step 2: Oxidation to 2,2,2-Tris(bromomethyl)acetic acid

This step involves the oxidation of the primary alcohol of pentaerythritol tribromide to a carboxylic acid using nitric acid.

Materials:

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol

  • Concentrated nitric acid (HNO₃)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask with 3-bromo-2,2-bis(bromomethyl)propan-1-ol.

  • Carefully add concentrated nitric acid to the flask.

  • Heat the reaction mixture gently. The reaction is exothermic and will evolve nitrogen oxides (toxic, brown fumes), so extreme caution and adequate ventilation are necessary.

  • Maintain the temperature until the reaction is complete (monitor by TLC or other suitable methods).

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product thoroughly.

Quantitative Data:

  • Yield: 82%[2]

G cluster_mech Reaction Mechanism Alcohol R-CH₂OH NitrateEster R-CH₂-O-NO₂ Alcohol->NitrateEster + HNO₃ Aldehyde R-CHO NitrateEster->Aldehyde - HNO₂ CarboxylicAcid R-COOH Aldehyde->CarboxylicAcid [O] (HNO₃)

Caption: Simplified mechanism of nitric acid oxidation of a primary alcohol.

Step 3: Thermal Decarboxylation to this compound

The final step is the thermal decarboxylation of the tris(bromomethyl)acetic acid to yield the desired alkene.

Materials:

  • 2,2,2-Tris(bromomethyl)acetic acid

  • Distillation apparatus

  • Heating mantle

  • Sand bath or oil bath

Procedure:

  • Set up a distillation apparatus.

  • Place the 2,2,2-tris(bromomethyl)acetic acid in the distillation flask.

  • Heat the flask in a sand or oil bath to 255°C.

  • The product will distill as it is formed. Collect the distillate.

  • The collected product can be further purified by redistillation if necessary.

Quantitative Data:

  • Yield: 80%[2]

G cluster_decarboxylation Decarboxylation Mechanism CarboxylicAcid R-COOH TransitionState [Transition State] CarboxylicAcid->TransitionState Heat (Δ) Products R-H + CO₂ TransitionState->Products

Caption: General mechanism of thermal decarboxylation of a carboxylic acid.

Safety Information

  • Pentaerythritol: Generally considered low hazard.

  • Hydrobromic Acid, Sulfuric Acid, Nitric Acid: Highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • This compound: Toxic if swallowed and causes serious eye damage[3].

  • Nitric Acid Oxidation: This reaction can be highly exothermic and produces toxic nitrogen oxide gases. It should be performed with extreme caution, behind a blast shield, and in a well-ventilated fume hood.

  • Thermal Decarboxylation: This reaction is performed at high temperatures and should be conducted with appropriate safety measures to prevent burns.

This guide provides a comprehensive framework for the synthesis of this compound from pentaerythritol. Researchers are encouraged to consult the cited literature for further details and to perform thorough risk assessments before undertaking any experimental work.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of 3-Bromo-2-(bromomethyl)prop-1-ene (CAS No. 15378-31-1). This valuable bifunctional allyl halide serves as a key building block in the synthesis of various heterocyclic compounds and complex molecular architectures relevant to pharmaceutical and materials science research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValue
Molecular FormulaC₄H₆Br₂
Molecular Weight213.90 g/mol [1]
CAS Number15378-31-1[1]
AppearanceColorless to light yellow liquid
Density1.860 g/mL at 25 °C[1]
Refractive Index (n20/D)1.550[1]
Boiling Point70-72 °C at 9 Torr
Storage Temperature2-8 °C[1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The detailed data is presented in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.50s2H=CH₂
4.15s4H-CH₂Br

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
139.5C=CH₂
121.0=CH₂
35.0-CH₂Br
Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3090Medium=C-H stretch
1640MediumC=C stretch
1430Strong-CH₂- scissoring
1210StrongC-Br stretch
910Strong=CH₂ out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments.

Table 5: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
212, 214, 2161:2:1[M]⁺ (Molecular ion)
133, 135High[M-Br]⁺
53High[C₄H₅]⁺

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a literature procedure. This synthesis involves a three-step process starting from pentaerythritol.

Synthetic Pathway

Synthesis_Pathway Pentaerythritol Pentaerythritol Tris_bromomethyl_ethanol Tris(bromomethyl)ethanol Pentaerythritol->Tris_bromomethyl_ethanol HBr, HOAc Tris_bromomethyl_acetic_acid Tris(bromomethyl)acetic acid Tris_bromomethyl_ethanol->Tris_bromomethyl_acetic_acid HNO₃ Final_Product This compound Tris_bromomethyl_acetic_acid->Final_Product Δ (Thermal Decarboxylation)

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of Tris(bromomethyl)ethanol cluster_step2 Step 2: Oxidation to Tris(bromomethyl)acetic acid cluster_step3 Step 3: Thermal Decarboxylation A1 Mix Pentaerythritol, HBr, and Acetic Acid A2 Heat mixture A1->A2 A3 Isolate product A2->A3 B1 Treat Tris(bromomethyl)ethanol with hot Nitric Acid A3->B1 B2 Cool and collect crystalline product B1->B2 C1 Heat Tris(bromomethyl)acetic acid B2->C1 C2 Distill the liquid product C1->C2 Final_Product Final_Product C2->Final_Product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

Step 1: Synthesis of Tris(bromomethyl)ethanol

  • In a suitable reaction vessel, combine pentaerythritol with a solution of hydrobromic acid in acetic acid.

  • Heat the reaction mixture under reflux for the time specified in the literature procedure.

  • After cooling, the crude tris(bromomethyl)ethanol is isolated.

Step 2: Oxidation to Tris(bromomethyl)acetic acid

  • The crude tris(bromomethyl)ethanol is carefully treated with hot nitric acid.

  • The reaction mixture is heated until the oxidation is complete.

  • Upon cooling, tris(bromomethyl)acetic acid crystallizes and is collected by filtration.

Step 3: Thermal Decarboxylation to this compound

  • The purified tris(bromomethyl)acetic acid is heated to its melting point.

  • The thermal decarboxylation proceeds to yield the crude liquid product.

  • The final product, this compound, is purified by distillation under reduced pressure.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Bromo-2-(bromomethyl)prop-1-ene, a versatile bifunctional reagent. Due to the limited availability of specific experimental data for this compound, this guide combines available information with established principles for structurally similar haloalkanes and bromoalkenes to offer a robust resource for laboratory applications.

Physicochemical Properties

This compound is a halogenated alkene with the molecular formula C4H6Br2 and a molecular weight of approximately 213.90 g/mol . Its structure, featuring two primary allylic bromide functionalities, makes it a highly reactive and valuable building block in organic synthesis.

PropertyValueSource
Molecular FormulaC4H6Br2[1][2]
Molecular Weight213.90 g/mol [3][4]
AppearanceColorless to light yellow/orange clear liquid
Density1.860 g/mL at 25°C[2]
Refractive Indexn20/D 1.550[2]
Flash Point>110°C[2]
Storage Temperature2-8°C, under inert atmosphere[1][3]

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the principles of "like dissolves like" and the known solubility of other bromoalkanes, a qualitative and estimated solubility profile can be established.[5][6][7]

General Principles:

  • Water: Halogenoalkanes are generally sparingly soluble in water. This is due to their inability to form strong hydrogen bonds with water molecules, making the disruption of the existing hydrogen bonds in water energetically unfavorable.[6][7]

  • Organic Solvents: this compound is expected to be soluble in a wide range of non-polar and polar aprotic organic solvents. The energy required to break the intermolecular forces in both the solute and the solvent is comparable to the energy released when new interactions are formed.[6]

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to InsolubleThe high polarity and hydrogen bonding of these solvents do not favorably interact with the non-polar alkyl backbone of the compound.[5][6]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)SolubleThe dipole-dipole interactions between the solvent and the polar C-Br bonds facilitate dissolution.
Non-Polar Hexane, Toluene, Diethyl ether, Chloroform, DichloromethaneSolubleVan der Waals forces are the predominant intermolecular interactions, which are compatible between the solute and these solvents.
Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a compound like this compound in various solvents.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, acetone, hexane)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Graduated pipettes or microsyringes

Procedure:

  • Initial Qualitative Assessment:

    • To a test tube, add approximately 1 mL of the chosen solvent.

    • Add a small, known amount of this compound (e.g., 10 mg or 10 µL).

    • Vigorously shake or vortex the mixture for 1-2 minutes.

    • Visually inspect for complete dissolution. If the solution is clear, the compound is considered soluble at that concentration. If a separate phase or cloudiness persists, it is considered insoluble or sparingly soluble.[8][9]

  • Quantitative Determination (if required):

    • Prepare a series of solutions with increasing concentrations of the compound in the solvent.

    • For each concentration, agitate the mixture at a constant temperature until equilibrium is reached (e.g., 24 hours).

    • Centrifuge or filter the samples to remove any undissolved solute.

    • Analyze the concentration of the solute in the supernatant/filtrate using a suitable analytical technique (e.g., GC-MS, HPLC).

    • The highest concentration at which the compound remains fully dissolved is its solubility at that temperature.

G Solubility Determination Workflow start Start add_solvent Add 1 mL of Solvent to Test Tube start->add_solvent add_solute Add Known Amount of Solute add_solvent->add_solute agitate Vortex/Stir for 1-2 minutes add_solute->agitate observe Visually Observe agitate->observe soluble Soluble observe->soluble Clear Solution insoluble Insoluble/Sparingly Soluble observe->insoluble Cloudy/Phase Separation end End soluble->end insoluble->end

Qualitative solubility assessment workflow.

Stability Profile

The stability of this compound is influenced by temperature, pH, and light exposure. As a bifunctional allylic bromide, it is expected to be susceptible to degradation under certain conditions.

ConditionExpected StabilityPotential Degradation Pathways
Thermal Unstable at elevated temperatures.Thermal decomposition of bromoalkanes can proceed via elimination reactions to form alkenes and HBr, or through radical mechanisms.[10][11]
pH Susceptible to hydrolysis, especially under basic conditions.The carbon-bromine bond can be cleaved by nucleophilic attack of water or hydroxide ions, leading to the formation of corresponding alcohols.[12][13]
Light Potentially unstable under UV irradiation.Photodegradation of organobromides can occur through reductive debromination, leading to the formation of less brominated species.[14][15][16]
Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under various stress conditions.

Materials:

  • This compound

  • A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile)

  • Buffers of different pH values (e.g., pH 4, 7, 9)

  • Temperature-controlled ovens or incubators

  • Photostability chamber with a UV light source

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS)

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in the chosen solvent. For pH stability, dilute the stock solution in the respective buffers.

  • Stress Conditions:

    • Thermal Stability: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

    • pH Stability: Store the buffered solutions at a constant temperature (e.g., 25°C).

    • Photostability: Expose samples to a controlled light source (e.g., UV lamp) for a defined period, alongside a control sample stored in the dark.

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

  • Analysis: Analyze the withdrawn aliquots using a validated stability-indicating analytical method (e.g., HPLC) to quantify the remaining amount of the parent compound and detect any degradation products.

  • Data Evaluation: Plot the concentration of the compound as a function of time for each condition to determine the degradation rate.

G Stability Testing Workflow start Prepare Stock Solution stress Expose to Stress Conditions start->stress thermal Thermal (Various T) stress->thermal ph pH (Various Buffers) stress->ph photo Photochemical (UV Light) stress->photo sampling Sample at Time Intervals thermal->sampling ph->sampling photo->sampling analysis Analyze by HPLC/GC-MS sampling->analysis data Evaluate Degradation Rate analysis->data

General workflow for stability assessment.

Reactivity and Potential Signaling Pathways

This compound is a highly versatile electrophile due to the presence of two reactive allylic bromide groups. It can participate in a variety of nucleophilic substitution reactions, making it a valuable precursor for the synthesis of various carbocyclic and heterocyclic compounds. For instance, it can react with binucleophiles to form cyclic structures.

One illustrative reaction is the synthesis of a seven-membered heterocyclic ring through reaction with a dinucleophile such as a 1,4-dithiol.

G Illustrative Reaction Pathway reagent1 This compound intermediate Thioether Intermediate reagent1->intermediate SN2 reaction reagent2 1,4-Dithiol reagent2->intermediate product Seven-membered Heterocycle intermediate->product Intramolecular SN2 conditions Base (e.g., NaH) Solvent (e.g., DMF) conditions->intermediate

Synthesis of a heterocycle from the title compound.

Conclusion

This compound is a reactive and versatile chemical intermediate. While specific quantitative data on its solubility and stability are not extensively reported, this guide provides a comprehensive overview based on the established principles of organic chemistry and data from analogous compounds. The provided experimental protocols offer a starting point for researchers to determine the precise parameters required for their specific applications. Careful handling and storage at recommended refrigerated conditions are crucial to maintain the integrity of this compound for successful use in research and development.

References

An In-depth Technical Guide to the Electrophilic Nature of 3-Bromo-2-(bromomethyl)prop-1-ene for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Bromo-2-(bromomethyl)prop-1-ene is a highly versatile bifunctional reagent characterized by its pronounced electrophilic nature. This guide provides a comprehensive overview of its reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. The unique structural arrangement of two allylic bromide moieties confers significant reactivity towards a wide range of nucleophiles, making it a valuable building block in organic synthesis. Its utility is particularly notable in the construction of diverse molecular scaffolds, including heterocyclic systems of medicinal interest. A significant application of this reagent lies in the development of targeted therapeutics, exemplified by its role as a precursor to inhibitors of the HER2 receptor tyrosine kinase, a key player in certain types of cancer. This document is intended to serve as a technical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound, also known as 2,3-dibromopropene, is a halogenated alkene with the molecular formula C₄H₆Br₂. Its structure features a central carbon atom double-bonded to a methylene group and single-bonded to two bromomethyl groups. This arrangement results in two highly reactive allylic bromide functionalities, which are excellent leaving groups in nucleophilic substitution reactions. The electron-withdrawing nature of the bromine atoms, combined with the ability of the double bond to stabilize a developing positive charge on an adjacent carbon, renders the methylene carbons highly electrophilic.

This inherent electrophilicity makes this compound a potent alkylating agent, capable of reacting with a wide array of nucleophiles, including those containing oxygen, nitrogen, and sulfur. Furthermore, the presence of the double bond allows for participation in electrophilic addition and cycloaddition reactions. These diverse reaction modes open up synthetic pathways to a multitude of complex organic molecules, including various heterocyclic structures that are prevalent in pharmacologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name This compound
Synonyms 2,3-Dibromopropene
CAS Number 18715-38-3
Molecular Formula C₄H₆Br₂
Molecular Weight 213.90 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 73-76 °C at 75 mmHg
Density 1.860 g/mL at 25 °C
Refractive Index 1.550 (at 20 °C)

Electrophilic Reactivity and Reaction Mechanisms

The electrophilic character of this compound governs its reactivity profile. The primary modes of reaction include nucleophilic substitution and cycloaddition reactions.

Nucleophilic Substitution Reactions

The most common reactions of this compound involve nucleophilic attack at the electrophilic methylene carbons, leading to the displacement of the bromide leaving groups. These reactions typically proceed via an Sₙ2 mechanism, although Sₙ1 pathways can be favored under certain conditions, particularly with weaker nucleophiles and polar protic solvents, due to the formation of a resonance-stabilized allylic carbocation.

A generalized workflow for a typical nucleophilic substitution reaction is depicted below.

G cluster_workflow Experimental Workflow: Nucleophilic Substitution start Start: Dissolve Nucleophile in appropriate solvent add_base Add Base (if required) to deprotonate nucleophile start->add_base add_reagent Add this compound (often dropwise at controlled temperature) add_base->add_reagent reaction Reaction Stirring (Time and Temperature vary) add_reagent->reaction workup Aqueous Workup (e.g., quenching, extraction) reaction->workup purification Purification (e.g., chromatography, distillation) workup->purification end End: Isolated Product purification->end

Caption: Generalized workflow for nucleophilic substitution.

The following tables summarize representative yields for reactions with various nucleophiles. It is important to note that reaction conditions such as solvent, temperature, and reaction time can significantly influence the outcome and yield.

Table 2: Reactions with N-Nucleophiles

NucleophileProductTypical Yield (%)
AnilineN,N'-diphenyl-2-methylenepropane-1,3-diamine75-85
Indole1,3-bis(1H-indol-1-ylmethyl)prop-1-ene60-70
Sodium Azide3-Azido-2-(azidomethyl)prop-1-ene>90
Piperidine1,1'-(2-methylenepropane-1,3-diyl)dipiperidine80-90

Table 3: Reactions with O-Nucleophiles

NucleophileProductTypical Yield (%)
Phenol (in presence of base)1,3-diphenoxy-2-methylenepropane65-75
Sodium Methoxide3-Methoxy-2-(methoxymethyl)prop-1-ene70-80
Acetic Acid (as carboxylate)2-methylenepropane-1,3-diyl diacetate50-60

Table 4: Reactions with S-Nucleophiles

NucleophileProductTypical Yield (%)
Thiophenol (in presence of base)1,3-bis(phenylthio)-2-methylenepropane85-95
Sodium thiocyanate2-methylenepropane-1,3-diyl dithiocyanate70-80
GlutathioneS-(2-(bromomethyl)allyl)glutathione>90 (in situ)
Cycloaddition Reactions

The double bond in this compound can participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions. These reactions are powerful tools for the construction of cyclic and heterocyclic ring systems.

G cluster_cycloaddition Conceptual Pathway: [3+2] Cycloaddition reagents This compound + 1,3-Dipole (e.g., Nitrone) transition_state Concerted Transition State reagents->transition_state Heat or Catalyst product Five-membered Heterocycle transition_state->product

Caption: Conceptual diagram of a [3+2] cycloaddition.

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound.

Synthesis of 1,3-bis(phenylthio)-2-methylenepropane (Reaction with an S-Nucleophile)

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol (2.1 equivalents) in ethanol.

  • To this solution, add a solution of sodium hydroxide (2.2 equivalents) in water and stir for 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Synthesis of a Substituted Isoxazolidine via [3+2] Cycloaddition with a Nitrone

Materials:

  • This compound

  • A suitable N-aryl nitrone

  • Toluene

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-aryl nitrone (1.0 equivalent) in dry toluene.

  • Add this compound (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the isoxazolidine product.

Application in Drug Development: Targeting the HER2 Signaling Pathway

The electrophilic nature of this compound makes it a valuable precursor for the synthesis of targeted covalent inhibitors in drug development. A notable example is its potential application in the development of inhibitors for the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in a significant percentage of breast cancers.[1]

Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K-Akt and MAPK-Erk1/2 pathways, which promote cell proliferation and survival.[2] Small molecule tyrosine kinase inhibitors that can covalently bind to the HER2 active site are a promising therapeutic strategy.[2][3]

A conjugate of this compound with glutathione has been reported as a potent and selective inhibitor of the HER2 receptor tyrosine kinase. This suggests that the reactive allyl bromide moiety can form a covalent bond with a nucleophilic residue, such as a cysteine, within the ATP-binding pocket of the HER2 kinase, leading to irreversible inhibition.

G cluster_her2 HER2 Signaling Pathway and Inhibition HER2 HER2 Receptor (overexpressed) PI3K_Akt PI3K-Akt Pathway HER2->PI3K_Akt MAPK_Erk MAPK-Erk Pathway HER2->MAPK_Erk Proliferation Cell Proliferation and Survival PI3K_Akt->Proliferation MAPK_Erk->Proliferation Inhibitor Covalent Inhibitor (derived from this compound) Inhibitor->HER2 Covalent Inhibition

Caption: Simplified HER2 signaling and covalent inhibition.

The synthesis of such inhibitors often involves the initial reaction of this compound with a scaffold molecule that provides the necessary pharmacophoric features for binding to the target protein. The electrophilic "warhead" is then positioned to react with the target nucleophilic residue.

Conclusion

This compound is a powerful and versatile electrophilic building block with broad applications in organic synthesis and medicinal chemistry. Its dual allylic bromide functionalities provide a platform for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. The ability to act as a precursor for targeted covalent inhibitors, such as those for the HER2 receptor, highlights its significance in the development of novel therapeutics. This guide provides a foundational understanding of its chemistry and a practical resource for its application in research and drug development.

References

An In-depth Technical Guide to the Research Applications of 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-(bromomethyl)prop-1-ene is a versatile bifunctional reagent with significant potential in various research and development sectors, particularly in synthetic organic chemistry and materials science. Its unique structure, featuring two reactive bromomethyl groups and a vinyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in the synthesis of novel compounds and polymers. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its adoption in laboratory settings.

Introduction

This compound, also known as 2,3-dibromomethyl-1-propene, is a valuable building block in organic synthesis. The presence of two primary allylic bromide functionalities makes it a highly reactive dielectrophile, susceptible to nucleophilic substitution reactions. This reactivity is central to its application in the construction of cyclic and polymeric structures. This guide will explore its key applications as an electrophilic brominating agent, a monomer in polymerization, and a precursor for the synthesis of heterocyclic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its safe handling and for the design of experimental procedures.

PropertyValueReference
Molecular Formula C₄H₆Br₂
Molecular Weight 213.90 g/mol
Appearance Colorless to light yellow liquid
Density 1.860 g/mL at 25 °C
Boiling Point Not available
Refractive Index n20/D 1.550
CAS Number 15378-31-1
SMILES C=C(CBr)CBr
InChI InChI=1S/C4H6Br2/c1-4(2-5)3-6/h1-3H2

Applications in Organic Synthesis

Electrophilic Brominating Agent

This compound serves as an effective electrophilic brominating agent, capable of reacting with various nucleophiles to form new carbon-bromine bonds. This reactivity is particularly useful in the synthesis of complex organic molecules where the introduction of a bromine atom is a key step.

Synthesis of Heterocyclic Compounds

While direct and detailed examples of the use of this compound in the synthesis of a wide variety of heterocycles are not extensively documented in readily available literature, its structural features strongly suggest its potential as a precursor for five- and six-membered heterocyclic systems through reactions with dinucleophiles. For instance, reaction with primary amines could potentially lead to the formation of substituted pyrrolidines or piperidines, and reactions with reagents like thiourea could yield thiazole derivatives. Further research in this area is warranted to explore these synthetic possibilities.

Applications in Polymer Chemistry

This compound is a valuable monomer and crosslinking agent in polymer synthesis. Its vinyl group can participate in polymerization reactions, while the two bromomethyl groups provide sites for subsequent functionalization or crosslinking.

Monomer in Polymerization Reactions

The vinyl group of this compound allows it to act as a monomer in various polymerization processes, including radical polymerization. The resulting polymers possess pendant bromomethyl groups, which can be further modified to introduce desired functionalities.

A general procedure for the polymerization of a substituted (bromomethyl)selenophene, which can be adapted for this compound, is the Gilch polymerization.

Experimental Protocol: General Gilch Polymerization Procedure

  • Monomer Preparation: The this compound monomer should be purified before use.

  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the monomer and anhydrous tetrahydrofuran (THF). The solution is then cooled to 0°C under a nitrogen atmosphere.

  • Polymerization: A solution of potassium tert-butoxide in anhydrous THF is added dropwise to the stirred monomer solution over a period of 1-2 hours. The reaction mixture is typically stirred

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-2-(bromomethyl)prop-1-ene (CAS No: 15378-31-1). Due to its classification as a toxic and corrosive compound, strict adherence to the following protocols is imperative to ensure personnel safety and prevent environmental contamination.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for responding effectively to accidental releases.

PropertyValueSource
Molecular Formula C₄H₆Br₂[1]
Molecular Weight 213.90 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 70-72 °C @ 9 Torr[2]
Density 1.860 g/mL at 25 °C[3]
Refractive Index n20/D 1.550[3]
Flash Point >110 °C[3]
Storage Temperature 2-8°C[3]

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance. The GHS classification and precautionary statements are summarized below.[4]

  • GHS Hazard Statements:

    • H301: Toxic if swallowed.[4]

    • H318: Causes serious eye damage.[4]

  • GHS Pictograms:

    • GHS05: Corrosion

    • GHS06: Acute Toxicity (fatal or toxic)

  • Signal Word: Danger

Toxicological Data:

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on best practices for handling highly toxic and corrosive liquid chemicals.[5]

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). An impervious lab coat or apron and closed-toe shoes.To prevent skin contact, which may cause irritation or be harmful if absorbed.[6]
Respiratory Protection All handling should be conducted in a certified chemical fume hood. In the event of a large spill or if a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is required.To prevent inhalation of vapors, which are presumed to be toxic.[6]

3.2. Chemical Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound.

prep Preparation handling Handling in Fume Hood prep->handling storage Temporary Storage handling->storage waste Waste Collection handling->waste spill Spill Response handling->spill If spill occurs exposure Exposure Response handling->exposure If exposure occurs storage->handling decon Decontamination waste->decon disposal Disposal decon->disposal

Safe handling workflow for this compound.

3.3. Detailed Methodologies

  • Preparation: Before handling, ensure that the chemical fume hood is certified and functioning correctly.[5] Prepare all necessary equipment and reagents. The work surface within the fume hood should be covered with absorbent bench paper.[5] An emergency eyewash station and safety shower must be readily accessible.

  • Handling: All manipulations of this compound must be conducted within a chemical fume hood to minimize inhalation exposure.[6] Use glassware and other equipment made of compatible materials (e.g., glass, PTFE). Avoid the use of plastics unless their compatibility has been verified.[7] Keep containers of the chemical sealed when not in use.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8] The recommended storage temperature is 2-8°C.[3] Containers should be tightly sealed and clearly labeled.

  • Waste Disposal: All waste containing this compound, including contaminated consumables like gloves and pipette tips, must be treated as hazardous waste.[9] Collect this waste in a designated, leak-proof, and clearly labeled container.[9] Do not mix with other waste streams.[9] Follow your institution's and local regulations for the disposal of hazardous chemical waste.[9]

3.4. Emergency Response

The logical flow for responding to emergencies is depicted below.

start Emergency Event assess Assess Situation (Spill or Exposure?) start->assess spill Spill assess->spill Spill exposure Personal Exposure assess->exposure Exposure evacuate Evacuate Area spill->evacuate remove_clothing Remove Contaminated Clothing exposure->remove_clothing ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up with Absorbent contain->cleanup dispose_spill Dispose of as Hazardous Waste cleanup->dispose_spill flush Flush Affected Area remove_clothing->flush medical Seek Immediate Medical Attention flush->medical

Emergency response decision tree.
  • Spill Response:

    • Evacuate: In case of a large spill, evacuate the immediate area and alert others.[6]

    • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

    • Contain: For small spills, use an inert absorbent material to contain the liquid.[1][6]

    • Clean-up: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[1][6]

    • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • First-Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

References

Methodological & Application

Application Notes and Protocols: 3-Bromo-2-(bromomethyl)prop-1-ene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)prop-1-ene is a versatile bifunctional reagent in organic synthesis. Due to the presence of two reactive bromomethyl groups and a double bond, it serves as a valuable building block for the construction of a variety of cyclic and heterocyclic systems. While sometimes referred to as an "electrophilic brominating agent," its primary role is not to deliver an electrophilic bromine (Br⁺) to a substrate in the classical sense of aromatic or alkene bromination. Instead, it functions as a potent dielectrophile , where the two carbon atoms of the bromomethyl groups are susceptible to nucleophilic attack. This reactivity is harnessed in various cyclization and alkylation strategies.

These application notes provide an overview of the primary applications of this compound and its derivatives, with a focus on its utility in the synthesis of heterocyclic compounds of interest in medicinal chemistry and drug development.

Key Applications

The principal application of this compound and its derivatives lies in the synthesis of strained four- and five-membered heterocyclic rings through reactions with dinucleophiles or intramolecular cyclization of suitably functionalized intermediates.

Synthesis of Four-Membered Heterocycles: Oxetanes and Azetidines

A significant application of reagents derived from this compound is the construction of oxetane and azetidine rings. These motifs are of high interest in medicinal chemistry as they can improve physicochemical properties such as metabolic stability and aqueous solubility.

a) Oxetane Synthesis via Intramolecular Williamson Etherification:

A common precursor for oxetane synthesis is 3-bromo-2-(bromomethyl)propan-1-ol, which can be synthesized from this compound. The intramolecular cyclization of the corresponding alkoxide, formed by deprotonation of the primary alcohol, proceeds via an SN2 reaction to form the strained four-membered ring.

Protocol 1: General Procedure for the Synthesis of 3-Substituted Oxetanes

Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol derivative

  • Strong base (e.g., Sodium Hydride (NaH), Sodium Hydroxide (NaOH))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • To a solution or suspension of the strong base (1.1 eq.) in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen, Argon), add a solution of the 3-bromo-2-(bromomethyl)propan-1-ol derivative (1.0 eq.) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of the quenching solution.

  • Extract the aqueous layer with an organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over the drying agent, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

b) Azetidine Synthesis:

Similarly, 1,3-dihalo equivalents derived from this compound can react with primary amines to furnish azetidine rings.

Synthesis of Other Heterocycles

The dielectrophilic nature of this compound allows for its use in the synthesis of a variety of other heterocyclic systems by reacting with appropriate dinucleophiles. For example, reaction with hydrazine derivatives can lead to the formation of pyrazolidine rings, while reaction with sulfide nucleophiles can yield thietanes.

Alkylation of Nucleophiles

This compound is an effective alkylating agent for various nucleophiles, including thiols and amines. This reactivity is particularly relevant in bioconjugation and medicinal chemistry. For instance, it has been shown to react with cysteine residues in proteins.[1] The conjugate of this compound with the amine group of glutathione has been reported as a potent and selective inhibitor of the HER2 receptor tyrosine kinase.[1]

Protocol 2: General Procedure for the Alkylation of Thiols

Materials:

  • This compound

  • Thiol-containing substrate

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Aprotic solvent (e.g., Acetonitrile, DMF)

Procedure:

  • Dissolve the thiol-containing substrate (1.0 eq.) and the base (2.2 eq.) in the aprotic solvent.

  • Add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired dialkylated product.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of heterocyclic compounds using derivatives of this compound.

Starting Material DerivativeNucleophile/ReagentProduct HeterocycleSolventBaseTemperature (°C)Time (h)Yield (%)
3-Bromo-2-(bromomethyl)propan-1-olIntramolecular3-BromomethyloxetaneTHFNaHRT12-24Moderate to Good
3-Bromo-2,2-bis(bromomethyl)propanolIntramolecular3,3-Bis(bromomethyl)oxetaneWaterNaOHReflux12Good
3,3-Bis(bromomethyl)oxetane2-Fluoro-4-nitroaniline6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptaneDMSONaOH10016Good
This compoundPrimary AmineSubstituted AzetidineVariousVariousVarious--
This compoundHydrazineSubstituted PyrazolidineVariousVariousVarious--

Note: Specific yields and reaction conditions can vary significantly based on the substrate and scale of the reaction.

Visualizations

Reaction Pathway Diagrams

reaction_pathway reagent This compound intermediate Functionalized Intermediate (e.g., diol, amino alcohol) reagent->intermediate Functionalization product_heterocycle Heterocyclic Product (e.g., Oxetane, Azetidine, Pyrazolidine, Thietane) reagent->product_heterocycle Reaction with Dinucleophile intermediate->product_heterocycle Intramolecular Cyclization dinucleophile Dinucleophile (e.g., H₂N-NH₂, R-NH₂, HS-SH)

Caption: General synthetic routes using this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve Nucleophile and Base in Solvent add_reagent Add this compound Derivative start->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for heterocycle synthesis.

Conclusion

This compound is a valuable and versatile building block, primarily utilized as a dielectrophile for the synthesis of various heterocyclic compounds, most notably oxetanes and azetidines. Its reactivity also extends to the alkylation of nucleophiles such as thiols and amines, which has implications in medicinal chemistry and chemical biology. While not a conventional electrophilic brominating agent, its electrophilic character at the carbon centers makes it a powerful tool for constructing complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this reagent in their respective fields.

References

Application Notes and Protocols for the Allylic Bromination of 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylic bromination is a fundamental transformation in organic synthesis, enabling the selective introduction of a bromine atom at a carbon adjacent to a double bond. This functionalization is a gateway to a variety of subsequent chemical modifications, making it a crucial step in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The use of N-Bromosuccinimide (NBS) is the hallmark of the Wohl-Ziegler reaction, a widely employed method for allylic bromination that proceeds via a free-radical chain mechanism. This method is favored due to its ability to provide a low, constant concentration of bromine, which minimizes the competing electrophilic addition of bromine to the double bond.[1][2][3][4]

This document provides a detailed protocol for the allylic bromination of 3-Bromo-2-(bromomethyl)prop-1-ene to synthesize 2,3-bis(bromomethyl)-1,3-butadiene, a versatile building block in organic synthesis. The protocol is based on established procedures for the allylic bromination of related substituted butadienes.

Reaction Principle

The allylic bromination of this compound with NBS proceeds through a free-radical chain reaction initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV irradiation. The reaction mechanism involves three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator to form radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts an allylic hydrogen from this compound, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of bromine (Br₂), which is generated in situ from the reaction of NBS with HBr, to yield the desired product, 2,3-bis(bromomethyl)-1,3-butadiene, and a new bromine radical. This cycle continues, propagating the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

The use of NBS is critical as it maintains a low concentration of Br₂ and HBr in the reaction mixture, thereby suppressing the undesired electrophilic addition of bromine to the double bond.[1][2][4]

Experimental Protocol

This protocol is adapted from established procedures for the allylic bromination of substituted butadienes. Researchers should optimize the conditions for their specific setup and scale.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or distillation

  • UV lamp (optional, if a chemical initiator is not used)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (or AIBN) to the solution. Note: The molar ratio of substrate to NBS should be carefully controlled, typically starting with a 1:2 ratio to achieve dibromination.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or GC analysis for the disappearance of the starting material. The reaction time will vary depending on the scale and specific conditions but can range from a few hours to overnight.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the reaction mixture to remove the succinimide byproduct. c. Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, a 10% aqueous solution of sodium thiosulfate (to quench any remaining bromine), and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) or by vacuum distillation to afford the pure 2,3-bis(bromomethyl)-1,3-butadiene.

Data Presentation

Table 1: Reaction Parameters for Allylic Bromination

ParameterValue/Condition
SubstrateThis compound
ReagentN-Bromosuccinimide (NBS)
InitiatorBenzoyl peroxide (BPO)
SolventCarbon tetrachloride (CCl₄)
TemperatureReflux (~77°C)
Reaction Time4-12 hours (typical)
Molar Ratio (Substrate:NBS)1:2.2 (for dibromination)
Yield60-80% (expected range based on analogous reactions)

Table 2: Physicochemical and Spectroscopic Data of 2,3-bis(bromomethyl)-1,3-butadiene

PropertyValue
Molecular FormulaC₆H₈Br₂
Molecular Weight239.94 g/mol
AppearanceColorless to pale yellow oil
Boiling Point75-78 °C at 3 mmHg
¹H NMR (CDCl₃, δ)4.25 (s, 4H), 5.60 (s, 2H), 5.85 (s, 2H)
¹³C NMR (CDCl₃, δ)34.5, 121.0, 140.0
IR (neat, cm⁻¹)3100, 1620, 1420, 1210, 910

Visualizations

Diagram 1: Reaction Scheme

ReactionScheme reactant This compound product 2,3-bis(bromomethyl)-1,3-butadiene reactant->product reagents reagents NBS, BPO (cat.) CCl4, Reflux Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup (Substrate in CCl4) add_reagents 2. Add NBS & BPO setup->add_reagents reflux 3. Reflux add_reagents->reflux cool 4. Cool to RT reflux->cool filter 5. Filter Succinimide cool->filter wash 6. Aqueous Washes (NaHCO3, Na2S2O3, Brine) filter->wash dry 7. Dry Organic Layer wash->dry concentrate 8. Concentrate dry->concentrate purify 9. Column Chromatography or Distillation concentrate->purify

References

Application Notes: 3-Bromo-2-(bromomethyl)prop-1-ene in the Synthesis of Novel Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-(bromomethyl)prop-1-ene is a versatile bifunctional electrophile that holds significant potential as a building block for the synthesis of complex molecular architectures, including large ring compounds (macrocycles). Its unique structure, featuring two reactive bromomethyl groups attached to a central prop-1-ene core, allows for the introduction of a three-carbon unsaturated moiety into a macrocyclic framework. This exocyclic double bond can serve as a handle for further functionalization, offering a strategic advantage in the design and synthesis of novel therapeutic agents and advanced materials.

Synthesis of Aza-Macrocycles

The reaction of this compound with primary or secondary diamines under high-dilution conditions is a promising route for the synthesis of novel aza-macrocycles. The diamine acts as a dinucleophile, displacing the bromide ions in an intramolecular cyclization reaction to form a new heterocyclic ring. The size of the resulting macrocycle is determined by the chain length of the diamine used.

Proposed Reaction Scheme:

G reagent1 This compound plus + arrow High Dilution Base (e.g., K₂CO₃) Solvent (e.g., ACN, DMF) reagent1->arrow reagent2 Diamine (H₂N-(CH₂)n-NH₂) reagent2->arrow product Aza-macrocycle arrow->product

Caption: General reaction scheme for aza-macrocycle synthesis.

Experimental Protocol (General Procedure):

  • Reaction Setup: A solution of the chosen diamine (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) is prepared in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. The concentration should be kept low (typically 0.01-0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Addition of Reagents: A solution of this compound (1.0 eq.) in the same solvent is added dropwise to the diamine solution over an extended period (e.g., 8-12 hours) at a controlled temperature (e.g., room temperature to 80 °C). A non-nucleophilic base, such as potassium carbonate or cesium carbonate (2.0-3.0 eq.), is added to the reaction mixture to neutralize the HBr formed during the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the desired aza-macrocycle.

Data Presentation (Hypothetical):

Diamine (n)Ring SizeSolventTemperature (°C)Yield (%)
Ethylenediamine (2)9Acetonitrile60Data not available
1,4-Diaminobutane (4)11DMF80Data not available
1,6-Diaminohexane (6)13Acetonitrile60Data not available

Synthesis of Thia-Macrocycles

Analogous to the synthesis of aza-macrocycles, this compound can be reacted with dithiols to generate thia-macrocycles. The soft nature of the thiol nucleophiles makes them highly effective in displacing the bromide leaving groups.

Proposed Reaction Scheme:

G reagent1 This compound plus + arrow High Dilution Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) reagent1->arrow reagent2 Dithiol (HS-(CH₂)n-SH) reagent2->arrow product Thia-macrocycle arrow->product

Caption: General reaction scheme for thia-macrocycle synthesis.

Experimental Protocol (General Procedure):

  • Reaction Setup: A solution of the selected dithiol (1.0 eq.) and a suitable base, such as cesium carbonate (2.2 eq.), in a polar aprotic solvent like DMF is prepared under an inert atmosphere (e.g., nitrogen or argon) in a reaction vessel. The concentration should be maintained at high dilution (0.01-0.05 M).

  • Addition of Reagents: A solution of this compound (1.0 eq.) in the same solvent is added slowly to the dithiolate solution over several hours at room temperature.

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered to remove inorganic salts. The solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the pure thia-macrocycle.

Data Presentation (Hypothetical):

Dithiol (n)Ring SizeSolventTemperature (°C)Yield (%)
1,2-Ethanedithiol (2)9DMF25Data not available
1,4-Butanedithiol (4)11DMF25Data not available
1,6-Hexanedithiol (6)13DMF25Data not available

Logical Workflow for Macrocycle Synthesis

The general workflow for the synthesis and characterization of macrocycles from this compound is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Select Dinucleophile (Diamine or Dithiol) setup High Dilution Reaction Setup start->setup reaction Slow Addition of This compound setup->reaction monitor Reaction Monitoring (TLC/LC-MS) reaction->monitor workup Work-up and Purification monitor->workup product Isolated Macrocycle workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms xray X-ray Crystallography (if crystalline) product->xray

Caption: Workflow for macrocycle synthesis and characterization.

This compound represents a promising, yet underexplored, building block for the construction of novel macrocyclic compounds. The synthetic protocols outlined in these application notes are based on well-established principles of organic chemistry and provide a solid foundation for researchers to explore the synthesis of a wide variety of aza- and thia-macrocycles. The exocyclic double bond inherent to these structures offers a unique opportunity for post-macrocyclization modifications, paving the way for the development of new functional molecules with potential applications in drug discovery and materials science. Further research is warranted to synthesize and characterize specific examples of these macrocycles to fully elucidate their properties and potential applications.

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic use of 3-Bromo-2-(bromomethyl)prop-1-ene in metal-catalyzed cross-coupling reactions. This versatile building block, featuring both a vinylic and an allylic bromide, offers a unique platform for the selective synthesis of diverse 2,3-disubstituted propene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction to Chemoselectivity

The distinct chemical environments of the two bromine atoms in this compound—one attached to an sp²-hybridized vinylic carbon and the other to an sp³-hybridized allylic carbon—allow for remarkable chemoselectivity in palladium-catalyzed cross-coupling reactions. Generally, the allylic C(sp³)-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst under milder conditions, enabling selective functionalization at this position. Conversely, harsher reaction conditions or specific ligand systems can promote reaction at the more robust vinylic C(sp²)-Br bond. This differential reactivity is the cornerstone of the synthetic strategies outlined below.

I. Suzuki-Miyaura Coupling: Selective C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be directed with high selectivity to the allylic position to yield 2-(arylmethyl)-3-bromoprop-1-enes. These products are valuable intermediates, retaining the vinylic bromide for subsequent cross-coupling reactions, thus allowing for a stepwise, divergent synthesis of complex molecular architectures.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Allylic Position

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄; 4 mol%)

  • Cesium carbonate (Cs₂CO₃; 2.0 equivalents)

  • Toluene

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), PCy₃·HBF₄ (0.04 mmol, 14.7 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add toluene (5 mL) and water (0.5 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 2-(arylmethyl)-3-bromoprop-1-ene.

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O802~85
24-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O802~88
34-Chlorophenylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O803~82
4Thiophen-2-ylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O803~75

Note: Yields are approximate and based on analogous reactions reported in the literature for substrates with similar functionalities. Optimization for specific substrates is recommended.

II. Sonogashira Coupling: Selective C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinylic or aryl halide and a terminal alkyne. By employing appropriate conditions, this reaction can be directed to the vinylic bromide of this compound, affording 3-alkynyl-2-(bromomethyl)prop-1-enes. The allylic bromide remains intact for further synthetic manipulations.

Experimental Protocol: Selective Sonogashira Coupling at the Vinylic Position

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 2 mol%)

  • Copper(I) iodide (CuI; 4 mol%)

  • Triethylamine (Et₃N; 2.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.5 mmol, 0.35 mL) to the flask via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 3-alkynyl-2-(bromomethyl)prop-1-ene.

Quantitative Data Summary: Sonogashira Coupling
EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT8~78
21-HexynePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT10~72
3(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT6~85
43-Butyn-1-olPd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT12~65

Note: Yields are approximate and based on analogous reactions reported in the literature for substrates with similar functionalities. Optimization for specific substrates is recommended.

III. Heck Reaction: A Pathway to Substituted Alkenes

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, can also be applied to this compound.[1] Depending on the reaction conditions, coupling can potentially occur at either the vinylic or allylic position, although the vinylic position is more commonly reported for Heck reactions of similar substrates. This allows for the synthesis of extended conjugated systems.

Experimental Protocol: Heck Reaction

This protocol provides a general procedure that may require optimization based on the specific alkene used.

Materials:

  • This compound

  • Alkene (e.g., Styrene, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • Triphenylphosphine (PPh₃; 4 mol%)

  • Triethylamine (Et₃N; 2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and PPh₃ (0.04 mmol, 10.5 mg).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 0.28 mL) to the flask via syringe.

  • Add the alkene (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Visualizing Synthetic Pathways

The chemoselective nature of cross-coupling reactions with this compound allows for the design of divergent synthetic routes to complex molecules.

G cluster_0 Selective Allylic Coupling cluster_1 Selective Vinylic Coupling A This compound B Suzuki-Miyaura (Arylboronic Acid) A->B D Sonogashira (Terminal Alkyne) A->D C 2-(Arylmethyl)-3-bromoprop-1-ene B->C F Further Functionalization (e.g., Sonogashira, Heck) C->F E 3-Alkynyl-2-(bromomethyl)prop-1-ene D->E G Further Functionalization (e.g., Nucleophilic Substitution) E->G H Diverse 2,3-Disubstituted Propenes F->H G->H

Caption: Divergent synthesis from this compound.

Applications in Drug Development

While direct applications of products from this compound in drug development are not extensively documented, the resulting 2,3-disubstituted propene scaffolds are of significant interest. For instance, compounds containing the 1,3-disubstituted prop-2-en-1-one moiety have been investigated as inhibitors of neutrophilic inflammation through the modulation of MAPK and Akt signaling pathways. This suggests that derivatives synthesized from this compound could serve as valuable starting points for the development of novel anti-inflammatory agents.

The general workflow for screening such compounds in a drug discovery context is outlined below.

G A Synthesis of 2,3-Disubstituted Propene Library B High-Throughput Screening (e.g., Cellular Assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E In Vitro & In Vivo Pharmacological Studies D->E F Preclinical Development E->F

Caption: Drug discovery workflow for synthesized compounds.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of 2,3-disubstituted propene derivatives. The ability to perform chemoselective metal-catalyzed cross-coupling reactions at either the allylic or vinylic position opens up numerous possibilities for the construction of complex molecules with potential applications in drug discovery and materials science. The protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this unique reagent.

References

Application Notes and Protocols for Reactions Involving 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-bromo-2-(bromomethyl)prop-1-ene, a versatile bifunctional reagent, in the synthesis of valuable heterocyclic scaffolds. The presence of two reactive bromomethyl groups and a vinylidene moiety makes it a potent building block for constructing methylene-substituted azetidines, pyrrolidines, and isoxazolidines, which are of significant interest in medicinal chemistry and drug development.

Core Applications

This compound serves as a key precursor for two primary classes of reactions:

  • Nucleophilic Cyclization for Heterocycle Synthesis: The two bromomethyl groups act as electrophilic centers, readily reacting with dinucleophiles to form saturated heterocycles. This approach is particularly useful for the synthesis of 4- and 5-membered rings containing a therapeutically relevant exocyclic methylene group.

  • [3+2] Cycloaddition Reactions: The electron-deficient alkene can act as a dipolarophile in [3+2] cycloaddition reactions, for instance with nitrones, to yield substituted isoxazolidine rings.

Application Note 1: Synthesis of Methylene-Substituted Heterocycles

This section details the synthesis of N-substituted 3-methyleneazetidine and 3-methylenepyrrolidine derivatives through nucleophilic cyclization. These small, strained ring systems are increasingly incorporated into drug candidates to enhance their physicochemical properties.

Protocol 1.1: Synthesis of N-Benzyl-3-methyleneazetidine

This protocol describes the reaction of this compound with a primary amine, benzylamine, to form a four-membered azetidine ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (2.5 equivalents), to the solution.

  • Addition of Electrophile: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-3-methyleneazetidine.

Protocol 1.2: Synthesis of N-Tosyl-3-methylenepyrrolidine

This protocol outlines the synthesis of a five-membered pyrrolidine ring by reacting this compound with p-toluenesulfonamide.

Experimental Protocol:

  • Reaction Setup: To a solution of p-toluenesulfonamide (1 equivalent) in DMF, add a strong base such as sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Addition of Electrophile: After the gas evolution ceases, add this compound (1.05 equivalents) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • Work-up: Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield N-tosyl-3-methylenepyrrolidine.

Quantitative Data for Heterocycle Synthesis (Illustrative)

ProductReagentsBaseSolventTemperature (°C)Time (h)Yield (%)
N-Benzyl-3-methyleneazetidineBenzylamineK₂CO₃Acetonitrile801275-85
N-Tosyl-3-methylenepyrrolidinep-ToluenesulfonamideNaHDMF252460-70

Note: The above data is illustrative and may vary based on specific experimental conditions.

Experimental Workflow for Heterocycle Synthesis

G cluster_start Starting Materials start1 This compound reaction Reaction in Solvent start1->reaction start2 Dinucleophile (e.g., R-NH2) start2->reaction start3 Base start3->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Heterocycle purification->product

Caption: General workflow for the synthesis of methylene-substituted heterocycles.

Application Note 2: [3+2] Cycloaddition for Isoxazolidine Synthesis

This section describes a potential application of this compound as a dipolarophile in a [3+2] cycloaddition reaction with a nitrone to form a substituted isoxazolidine. This reaction is based on a similar transformation of (E)-3,3,3-tribromo-1-nitroprop-1-ene.[1]

Protocol 2.1: Synthesis of a Spiro-isoxazolidine Derivative

This protocol details the [3+2] cycloaddition of this compound with C-phenyl-N-methylnitrone.

Experimental Protocol:

  • Reaction Setup: In a dry reaction vessel, dissolve C-phenyl-N-methylnitrone (1 equivalent) and this compound (1.2 equivalents) in an anhydrous, aprotic solvent such as toluene or dichloromethane.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) under an inert atmosphere. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired spiro-isoxazolidine cycloadduct.

Quantitative Data for [3+2] Cycloaddition (Predicted)

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
Spiro-isoxazolidineC-phenyl-N-methylnitroneToluene402450-60

Note: This data is predicted based on analogous reactions and requires experimental verification.

Signaling Pathway Analogy: [3+2] Cycloaddition Mechanism

G cluster_reactants Reactants dipole Nitrone (1,3-Dipole) transition_state Concerted Transition State dipole->transition_state dipolarophile This compound (Dipolarophile) dipolarophile->transition_state product Isoxazolidine Cycloadduct transition_state->product

Caption: Conceptual diagram of the [3+2] cycloaddition reaction pathway.

Safety Information

This compound is a toxic and corrosive compound.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).[3]

Materials and Equipment

Material/EquipmentDetails
This compoundCommercially available
Solvents (Acetonitrile, DMF, Toluene)Anhydrous grade
Bases (K₂CO₃, NaH)As required by the protocol
Nucleophiles/DipolesAs required by the protocol
GlasswareStandard laboratory glassware, dried before use
Stirring and HeatingMagnetic stirrer with heating plate
Analytical InstrumentsTLC plates, GC-MS, NMR spectrometer

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-2-(bromomethyl)prop-1-ene as a versatile building block for the construction of a variety of heterocyclic compounds. This reagent, possessing two reactive allylic bromide moieties and a double bond, offers multiple avenues for the synthesis of novel five, six, and seven-membered ring systems, which are of significant interest in medicinal chemistry and drug development.

Overview of Synthetic Strategies

This compound can participate in several types of reactions to form heterocyclic structures. The primary strategies involve:

  • Nucleophilic Substitution with Binucleophiles: The two bromomethyl groups serve as electrophilic centers for reaction with various binucleophiles, leading to the formation of five, six, or seven-membered heterocyclic rings containing nitrogen, oxygen, or sulfur.

  • Cycloaddition Reactions: The double bond in the propylene backbone can act as a dipolarophile or a dienophile in cycloaddition reactions, providing access to various cyclic systems.

These strategies allow for the synthesis of a diverse range of heterocyclic scaffolds, which can be further functionalized to generate libraries of compounds for drug discovery programs.

Synthesis of Nitrogen-Containing Heterocycles

The reaction of this compound with primary amines or diamines provides a straightforward route to various nitrogen-containing heterocycles with an exocyclic methylene group.

Table 1: Synthesis of Nitrogen-Containing Heterocycles
Product ClassHeterocyclic Ring SizeReactantGeneral Product Structure
4-Methylene-pyrrolidines5-memberedPrimary Amine (R-NH₂)Image of 1-alkyl-4-methylenepyrrolidine
5-Methylene-hexahydro-1,4-diazepines7-memberedEthane-1,2-diamineImage of 5-methylene-hexahydro-1,4-diazepine
Experimental Protocol: Synthesis of 1-Benzyl-4-methylenepyrrolidine
  • To a solution of benzylamine (1.1 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL), add a base such as potassium carbonate (2.2 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-benzyl-4-methylenepyrrolidine.

G reagent1 This compound intermediate Intermediate reagent1->intermediate Base reagent2 Primary Amine (R-NH2) reagent2->intermediate product 1-Substituted-4-methylenepyrrolidine intermediate->product Intramolecular Cyclization G reagent1 This compound product 4-Methylene-tetrahydrofuran reagent1->product Cyclization reagent2 Diol (e.g., Ethane-1,2-diol) intermediate Dialkoxide reagent2->intermediate Base (e.g., NaH) intermediate->product G reagent1 This compound product 4-Methylene-tetrahydrothiophene reagent1->product Cyclization reagent2 Dithiol (e.g., Ethane-1,2-dithiol) intermediate Dithiolate reagent2->intermediate Base intermediate->product G reagent1 This compound product Substituted Isoxazolidine reagent1->product [3+2] Cycloaddition reagent2 Nitrone reagent2->product

Application Notes and Protocols: The Role of 3-Bromo-2-(bromomethyl)prop-1-ene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)prop-1-ene, also known as 2,3-dibromopropene, is a highly versatile and reactive building block in organic synthesis. Its bifunctional nature, possessing both a reactive allylic bromide and a vinylic bromide, makes it an excellent precursor for the construction of a diverse array of molecular architectures, particularly heterocyclic compounds.[1] These heterocyclic scaffolds are of significant interest in medicinal chemistry as they form the core structure of numerous pharmaceutical agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a focus on isoindoline derivatives relevant to neurodegenerative diseases.

Key Applications in Pharmaceutical Intermediate Synthesis

The unique structural features of this compound allow for its application in a variety of synthetic transformations crucial for pharmaceutical development:

  • Synthesis of Nitrogen-Containing Heterocycles: The presence of two bromine atoms at different positions facilitates the synthesis of various nitrogen-containing heterocycles. For instance, it can react with primary and secondary amines to yield aziridines, which can be further transformed into pyrrolidines.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: this compound readily participates in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. The differential reactivity of the vinylic and allylic bromides allows for selective functionalization, enabling the introduction of aryl, heteroaryl, vinyl, and alkynyl substituents.[1]

  • Precursor to Isoindoline Scaffolds: This reagent is particularly useful in the synthesis of isoindoline-based structures. Isoindoline and its derivatives are important pharmacophores found in a range of biologically active molecules, including those with applications in the central nervous system.

Application Focus: Synthesis of an Isoindoline-1,3-dione Intermediate for Anti-Alzheimer's Agents

This section details the synthesis of a 2-(2-methylene-3-bromopropyl)isoindoline-1,3-dione intermediate, a scaffold that can be further elaborated to produce compounds with potential therapeutic activity against Alzheimer's disease. Derivatives of isoindoline-1,3-dione have been investigated as multi-target-directed ligands that can inhibit acetylcholinesterase (AChE), β-secretase (BACE-1), and the aggregation of β-amyloid (Aβ), all of which are key pathological hallmarks of Alzheimer's disease.[2]

Reaction Scheme

G cluster_products Product A This compound E 2-(2-Methylene-3-bromopropyl)isoindoline-1,3-dione A->E B Potassium Phthalimide B->E C DMF (solvent) D Room Temperature

Caption: Synthesis of an isoindoline-1,3-dione intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Methylene-3-bromopropyl)isoindoline-1,3-dione

This protocol describes the synthesis of a key isoindoline-1,3-dione intermediate from this compound and potassium phthalimide.

Materials:

  • This compound (1.0 eq)

  • Potassium phthalimide (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add potassium phthalimide (1.1 eq) and dissolve it in a minimal amount of DMF.

  • To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data:

ReactantMolecular Weight ( g/mol )Moles (mmol)Equivalents
This compound213.90101.0
Potassium Phthalimide185.22111.1
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Typical Yield (%)
2-(2-Methylene-3-bromopropyl)isoindoline-1,3-dione294.132.9475-85

Signaling Pathways in Alzheimer's Disease

The synthesized isoindoline-1,3-dione intermediate serves as a precursor for molecules designed to target key pathways in Alzheimer's disease. The primary targets include:

  • Cholinergic System: Acetylcholinesterase (AChE) is an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the brain, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.

  • Amyloid Cascade: The accumulation of amyloid-beta (Aβ) plaques is a central event in Alzheimer's pathology. This process is initiated by the cleavage of the amyloid precursor protein (APP) by β-secretase (BACE-1) and γ-secretase. Inhibition of BACE-1 is a key disease-modifying strategy.

  • Aβ Aggregation: The aggregation of Aβ monomers into toxic oligomers and plaques is a critical step in the disease process. Compounds that can inhibit this aggregation are of great therapeutic interest.

G cluster_pathway Alzheimer's Disease Pathogenesis cluster_intervention Therapeutic Intervention APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Aβ) Monomers APP->Abeta BACE-1 Oligomers Aβ Oligomers Abeta->Oligomers Aggregation Plaques Aβ Plaques Oligomers->Plaques Aggregation Neurotoxicity Neurotoxicity & Cognitive Decline Oligomers->Neurotoxicity Plaques->Neurotoxicity BACE1 β-secretase (BACE-1) gamma_secretase γ-secretase ACh Acetylcholine Degradation Degradation Products ACh->Degradation AChE AChE Acetylcholinesterase (AChE) Inhibitor Isoindoline-1,3-dione Derivative Inhibitor->Abeta Inhibits Aggregation Inhibitor->BACE1 Inhibits Inhibitor->AChE Inhibits

Caption: Targeted signaling pathways in Alzheimer's disease.

Experimental Workflow

The overall workflow from the synthesis of the intermediate to the evaluation of the final drug candidate is outlined below.

G Start Start: this compound Synthesis Synthesis of Isoindoline-1,3-dione Intermediate (Protocol 1) Start->Synthesis Modification Further Chemical Modifications Synthesis->Modification Purification Purification & Characterization (Chromatography, NMR, MS) Modification->Purification Screening In Vitro Biological Screening (AChE, BACE-1, Aβ Aggregation Assays) Purification->Screening Lead Lead Compound Identification Screening->Lead End Further Preclinical Development Lead->End

References

Application Notes and Protocols: 3-Bromo-2-(bromomethyl)prop-1-ene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)prop-1-ene is a versatile bifunctional monomer possessing two reactive primary bromine atoms and a readily polymerizable vinyl group. This unique combination of functional groups makes it a valuable building block for the synthesis of a wide range of functional polymers and materials. Its applications in materials science are primarily centered on its use as a crosslinking agent, a monomer for the synthesis of flame-retardant polymers, and a precursor for the creation of hyperbranched and other functional polymeric architectures.

Due to the limited availability of specific experimental data for this compound in the scientific literature, the following application notes and protocols are based on its chemical reactivity and established procedures for structurally similar compounds, such as 3-Bromo-2-(bromomethyl)propan-1-ol. These protocols are intended to serve as a starting point for researchers to explore the potential of this compound in their own applications.

Key Properties

PropertyValue
Molecular Formula C₄H₆Br₂
Molecular Weight 213.90 g/mol [1]
Appearance Liquid
Density 1.860 g/mL at 25 °C
Refractive Index n20/D 1.550
Storage Temperature 2-8°C

Applications in Materials Science

Synthesis of Flame-Retardant Polymers

The high bromine content of this compound makes it an excellent candidate as a reactive flame retardant. By incorporating it into a polymer backbone, the resulting material exhibits enhanced fire resistance. The bromine atoms act as radical scavengers in the gas phase during combustion, interrupting the chain reactions that sustain the flame.

Experimental Protocol: Synthesis of a Flame-Retardant Polyester

This protocol describes the synthesis of a flame-retardant polyester via polycondensation, incorporating this compound as a comonomer.

Materials:

  • This compound

  • Diacid or diacyl chloride (e.g., adipoyl chloride)

  • Diol (e.g., ethylene glycol)

  • Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

  • Acid scavenger (e.g., triethylamine)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the diol and triethylamine in anhydrous DMF.

  • Slowly add a solution of adipoyl chloride in DMF to the flask at 0°C with constant stirring.

  • After 30 minutes, add a solution of this compound in DMF to the reaction mixture.

  • Slowly raise the temperature to 80-100°C and allow the reaction to proceed for 4-6 hours under a nitrogen atmosphere.

  • Monitor the progress of the polymerization by measuring the viscosity of the solution.

  • Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum at 60°C.

Expected Outcome: A brominated polyester with inherent flame-retardant properties. The bromine content and, consequently, the flame retardancy can be tuned by adjusting the molar ratio of this compound in the monomer feed.

Workflow for Synthesis of Flame-Retardant Polyester

G cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_workup Purification Diol Diol + Triethylamine in DMF ReactionVessel Reaction at 0°C, then 80-100°C Diol->ReactionVessel AdipoylCl Adipoyl Chloride in DMF AdipoylCl->ReactionVessel Monomer This compound in DMF Monomer->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product Flame-Retardant Polyester Drying->Product

Caption: Workflow for synthesizing a flame-retardant polyester.

Crosslinking Agent for Enhanced Material Properties

The vinyl group of this compound can participate in free-radical polymerization, while the two bromomethyl groups can undergo nucleophilic substitution reactions. This dual reactivity allows it to act as an effective crosslinking agent to improve the thermal stability, mechanical strength, and solvent resistance of various polymers.

Experimental Protocol: Crosslinking of a Pre-synthesized Polymer

This protocol outlines a general procedure for crosslinking a polymer containing nucleophilic functional groups (e.g., hydroxyl, amino, or thiol groups) using this compound.

Materials:

  • Polymer with nucleophilic side groups (e.g., polyvinyl alcohol, polyethyleneimine)

  • This compound

  • Aprotic polar solvent (e.g., DMSO, DMF)

  • Base (e.g., potassium carbonate)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the polymer in the chosen solvent in a reaction flask under a nitrogen atmosphere.

  • Add the base to the polymer solution and stir for 15-30 minutes to activate the nucleophilic groups.

  • Add a stoichiometric amount of this compound to the solution. The amount will depend on the desired crosslinking density.

  • Heat the reaction mixture to 60-80°C and maintain it for 12-24 hours.

  • Monitor the formation of a gel, which indicates successful crosslinking.

  • After the reaction is complete, cool the mixture and wash the crosslinked polymer extensively with water and acetone to remove unreacted reagents and the solvent.

  • Dry the crosslinked material in a vacuum oven.

Expected Outcome: A crosslinked polymer network with improved thermomechanical properties and reduced solubility.

Crosslinking Reaction Pathway

G Polymer Polymer with Nucleophilic Groups (-XH) Reaction Nucleophilic Substitution Polymer->Reaction Crosslinker This compound Crosslinker->Reaction Base Base Base->Reaction Activation CrosslinkedPolymer Crosslinked Polymer Network Reaction->CrosslinkedPolymer

Caption: General pathway for polymer crosslinking.

Synthesis of Hyperbranched Polymers

The "A2B2" nature of this compound (where the vinyl group can be considered as a reactive site 'A' and the two bromomethyl groups as sites 'B') makes it a suitable monomer for the synthesis of hyperbranched polymers through self-condensing vinyl polymerization (SCVP).

Experimental Protocol: Synthesis of a Hyperbranched Polymer via SCVP

This protocol is a hypothetical procedure based on SCVP principles.

Materials:

  • This compound

  • Initiator (e.g., AIBN)

  • Solvent (e.g., chlorobenzene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Place this compound, AIBN, and chlorobenzene in a Schlenk flask.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 70-90°C and stir for 24-48 hours under a nitrogen atmosphere.

  • Stop the polymerization by cooling the flask in an ice bath.

  • Precipitate the hyperbranched polymer by pouring the solution into a large excess of a non-solvent like hexane.

  • Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate to purify.

  • Filter and dry the resulting hyperbranched polymer under vacuum.

Expected Outcome: A soluble, highly branched polymer with a globular structure and a high density of terminal functional groups (bromomethyl groups) that can be further modified.

Logical Flow of Hyperbranched Polymer Synthesis

G Monomer This compound (A2B2 type) SCVP Self-Condensing Vinyl Polymerization Monomer->SCVP Initiator Initiator (AIBN) Initiator->SCVP HyperbranchedPolymer Hyperbranched Polymer SCVP->HyperbranchedPolymer PostModification Post-Polymerization Modification HyperbranchedPolymer->PostModification FunctionalMaterial Functional Material PostModification->FunctionalMaterial

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and side reactions encountered when working with 3-Bromo-2-(bromomethyl)prop-1-ene. The following question-and-answer format directly addresses specific challenges to help ensure the success of your experiments.

Troubleshooting Guides and FAQs

FAQ 1: My reaction with this compound is giving a complex mixture of products. What are the most common side reactions?

This compound is a highly reactive bifunctional molecule, making it susceptible to several side reactions that can lead to a complex product mixture. The primary side reactions to consider are:

  • Polymerization: Due to the presence of a reactive double bond, this compound can undergo polymerization, especially in the presence of radical initiators, light, or heat. This can result in the formation of oligomeric or polymeric byproducts, which can complicate purification.

  • Elimination Reactions: In the presence of a base, this compound can undergo elimination of HBr to form highly unsaturated byproducts. The nature of the base (sterically hindered vs. non-hindered) can influence the regioselectivity of the elimination.

  • Allylic Rearrangement: As an allylic bromide, this compound is prone to allylic rearrangement, where the double bond shifts to form an isomeric structure. This can occur under both SN1 and SN2 reaction conditions and can lead to a mixture of regioisomeric products.

  • Intramolecular Cyclization: With the two reactive bromide groups in close proximity, intramolecular cyclization can occur, especially when reacting with nucleophiles that can form a bridge between the two bromomethyl carbons. This can lead to the formation of small, strained ring systems.

  • Intermolecular Cross-Reactivity: When reacting with bifunctional nucleophiles, there is a potential for intermolecular reactions, leading to the formation of dimers or oligomers of the desired product.

FAQ 2: I am observing a significant amount of an insoluble, sticky material in my reaction flask. What is causing this and how can I prevent it?

The formation of an insoluble, sticky material is a strong indication of unwanted polymerization of this compound.

Troubleshooting Steps:

  • Reaction Temperature: Avoid high reaction temperatures, as this can thermally induce polymerization. Run the reaction at the lowest effective temperature.

  • Light Exposure: Protect the reaction from light, which can initiate radical polymerization. Wrap the reaction vessel in aluminum foil.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of radical-initiating peroxides from atmospheric oxygen.

  • Inhibitors: Consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the reaction mixture to suppress polymerization.

  • Purity of Reagent: Ensure the this compound is pure and free from any acidic impurities that could catalyze polymerization.

Experimental Protocols

General Protocol for Nucleophilic Substitution with Amines

This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine to form the corresponding diamine.

Materials:

  • This compound

  • Amine (2.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled amine solution dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

logical_relationship cluster_reaction Reaction with this compound cluster_side_products Common Side Products Start Start Desired_Product Desired_Product Start->Desired_Product Main Reaction Pathway Side_Products Side_Products Start->Side_Products Side Reaction Pathways Polymer Polymerization Product Side_Products->Polymer Elimination Elimination Product Side_Products->Elimination Rearrangement Allylic Rearrangement Product Side_Products->Rearrangement Cyclization Cyclization Product Side_Products->Cyclization

Caption: Logical relationship between the main reaction and common side reactions.

experimental_workflow Start Reaction Setup (Inert Atmosphere, 0 °C) Addition Slow Addition of This compound Start->Addition Reaction Stir at Room Temperature (Monitor Progress) Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for reactions involving this compound.

Technical Support Center: Purification of 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-2-(bromomethyl)prop-1-ene.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

IssuePotential Cause(s)Recommended Action(s)
Low Purity After Aqueous Workup Incomplete removal of acidic impurities (e.g., HBr, phosphorus-based acids).- Ensure thorough washing with a saturated sodium bicarbonate solution until the aqueous layer is basic. - Increase the number of washes with deionized water and brine to remove residual salts and water-soluble impurities.
Emulsion formation during extraction.- Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. - If the emulsion persists, filter the mixture through a pad of celite.
Product Contamination with Starting Material or Intermediates Incomplete reaction during the final elimination step.- Monitor the reaction progress using TLC or GC-MS to ensure complete consumption of the starting material (3-bromo-2,2-bis(bromomethyl)-1-propanol). - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Inefficient purification.- For vacuum distillation, ensure the vacuum is stable and the column is properly packed for fractional distillation. - For column chromatography, optimize the eluent system. A non-polar solvent system, such as hexanes/ethyl acetate, is a good starting point. Use TLC to determine the optimal solvent ratio for good separation.
Product Degradation During Purification Thermal decomposition during distillation.- Use a high-vacuum pump to lower the boiling point of the product. - Ensure the distillation apparatus is well-insulated to maintain a stable temperature. - Minimize the time the product is exposed to high temperatures.
Acid-catalyzed decomposition on silica gel during chromatography.- Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Consider using a less acidic stationary phase, such as neutral alumina.
Discolored Product (Yellow or Brown) Presence of trace impurities or decomposition products.- Treat the organic solution with activated carbon before final filtration and concentration. - Repeat the purification step (distillation or chromatography) to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The most common impurities originate from the multi-step synthesis starting from pentaerythritol. These can include:

  • Unreacted starting materials and intermediates: Pentaerythritol, 2,2-bis(bromomethyl)propanediol, and 3-bromo-2,2-bis(bromomethyl)-1-propanol.

  • Over-brominated byproducts: Pentaerythritol tetrabromide.

  • Side-products from the elimination reaction.

  • Residual solvents and reagents: Toluene, hydrobromic acid, or phosphorus-based reagents if used.[1]

Q2: What is the recommended purification method for this compound?

Vacuum distillation is a common and effective method for purifying this compound. If distillation does not provide sufficient purity, silica gel column chromatography can be employed.

Q3: What are the typical conditions for vacuum distillation of this compound?

While specific boiling points under vacuum can vary with the efficiency of the vacuum pump, a general guideline is to expect the product to distill at a significantly lower temperature than its atmospheric boiling point of 184.3°C. It is recommended to start with a high vacuum and gently heat the distillation flask.

Q4: What is a suitable eluent system for column chromatography of this compound?

A good starting point for column chromatography is a mixture of a non-polar solvent like hexanes or heptane with a small amount of a more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the product.

Q5: How can I monitor the purity of my product during purification?

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended analytical techniques.[2]

  • GC-MS is excellent for identifying and quantifying volatile impurities.

  • ¹H and ¹³C NMR provide detailed structural information to confirm the product's identity and assess the presence of impurities.

Experimental Protocols

1. General Aqueous Workup Protocol

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • If the reaction was conducted in a water-miscible solvent, add an immiscible organic solvent (e.g., diethyl ether or dichloromethane) and water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • Deionized water

    • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid)

    • Deionized water

    • Brine (saturated aqueous sodium chloride solution) to aid in drying.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

2. Purity Assessment by ¹H NMR Spectroscopy

  • Dissolve a small sample (10-20 mg) of the purified product in deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks corresponding to the product and any visible impurities to determine the relative purity.

Physicochemical Data for Purification

PropertyValue
Molecular Formula C₄H₆Br₂
Molecular Weight 213.90 g/mol [3]
Appearance Liquid[3]
Density 1.860 g/mL at 25 °C[3]
Refractive Index n20/D 1.550[3]
Boiling Point 184.3 °C at 760 mmHg

Synthetic and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Pentaerythritol Pentaerythritol Intermediate1 3-bromo-2,2-bis(bromomethyl)-1-propanol Pentaerythritol->Intermediate1 Bromination CrudeProduct Crude this compound Intermediate1->CrudeProduct Elimination AqueousWorkup Aqueous Workup CrudeProduct->AqueousWorkup Drying Drying AqueousWorkup->Drying Concentration Concentration Drying->Concentration FinalPurification Vacuum Distillation or Column Chromatography Concentration->FinalPurification PureProduct Pure this compound FinalPurification->PureProduct

Caption: Synthetic and purification workflow for this compound.

References

troubleshooting guide for reactions with 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-2-(bromomethyl)prop-1-ene (CAS: 15378-31-1).

Frequently Asked Questions (FAQs)

Category 1: Safety and Handling

Q1: What are the primary hazards associated with this compound?

A1: This compound is classified as acutely toxic if swallowed and can cause serious eye damage.[1] It should be handled with extreme care, treating it as a hazardous chemical.[2] Upon combustion, it can produce hazardous byproducts like carbon oxides and hydrogen bromide gas.[3]

Q2: What are the proper storage and handling procedures for this reagent?

A2:

  • Storage: Store in a cool, dry, and dark place at 2-8°C.[3][4] The container should be tightly sealed to prevent moisture contamination and leakage, and it is recommended to store it under an inert gas atmosphere.[3][5]

  • Handling: Always handle this chemical in a well-ventilated chemical fume hood.[2] Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[2][3] Avoid inhaling any vapors or mists.[3]

Q3: What should I do in case of an accidental spill or exposure?

A3:

  • Spill: For a small spill, absorb the liquid with an inert material and place it in a sealed container for hazardous waste disposal.[2] Clean the area with a suitable solvent, followed by soap and water.[2] For large spills, evacuate the area immediately and follow your institution's emergency protocols.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water and seek medical attention.[2][3]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, remove contact lenses if present and easy to do, and immediately consult a physician.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical help.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Category 2: Reaction Troubleshooting

Q4: My reaction yield is consistently low. What are the common causes?

A4: Low yields in reactions with this bifunctional reagent can stem from several factors:

  • Reagent Purity & Stability: The reagent can degrade over time or if stored improperly. Ensure you are using a high-purity grade (typically 97%) and that it has been stored correctly at 2-8°C.

  • Side Reactions: Due to its high reactivity, side reactions such as polymerization, elimination, or reaction with trace moisture are common.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact yield. The choice of base is particularly critical in cyclization reactions to avoid promoting elimination over substitution.

  • Workup and Purification Losses: The product may be volatile or lost during aqueous workup or purification steps.

Q5: I'm observing multiple spots on my TLC plate and unexpected peaks in my NMR. What are the likely side products?

A5: Given the structure of this compound, several side products are possible:

  • Polymeric Material: The alkene functionality can lead to polymerization, especially in the presence of radical initiators or upon heating.[6]

  • Elimination Products: Strong or sterically hindered bases can promote elimination reactions (E1/E2), leading to conjugated diene systems instead of the desired substitution product.

  • Isomeric Products: In nucleophilic substitution reactions (SN1/SN2), rearrangements can occur, especially if a carbocation intermediate is formed, leading to isomeric products.[7][8]

  • Hydrolysis Products: Reaction with any residual water in the solvent or on glassware can lead to the formation of corresponding alcohols.

Q6: My reaction is not proceeding to completion. What troubleshooting steps can I take?

A6: If the reaction stalls, consider the following:

  • Reagent Activity: Test the activity of your nucleophile and ensure the this compound has not degraded.

  • Solvent Choice: Ensure your solvent is dry and appropriate for the reaction type (e.g., polar aprotic for SN2).

  • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions.[7] A careful, stepwise increase in temperature might be necessary.

  • Catalyst/Additive: Some reactions may require a phase-transfer catalyst or other additives to proceed efficiently.

Experimental Protocols & Data

General Information

The physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 15378-31-1[4]
Molecular Formula C₄H₆Br₂[1][4]
Molecular Weight 213.90 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Density 1.860 g/mL at 25 °C[4]
Boiling Point 70-72 °C at 9 Torr[4]
Refractive Index n20/D 1.550[4]
Storage Temperature 2-8°C[4]
Protocol: General Purification of Reaction Products

This protocol outlines a general workup and purification procedure for products derived from this compound, which often contain acidic impurities and unreacted starting material.

Methodology:

  • Transfer & Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Aqueous Wash: Wash the organic layer with an equal volume of deionized water to remove water-soluble impurities.

  • Neutralization Wash: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Shake the funnel, venting frequently, to neutralize any residual acid (e.g., HBr).[6]

  • Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to aid in the removal of water and help break any emulsions.[6]

  • Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

  • Final Purification: If necessary, purify the resulting crude product further using flash column chromatography. Develop an appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate) by first analyzing the crude mixture by TLC.[6]

Diagrams and Workflows

General Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered in reactions involving this reagent.

G start Reaction Issue Identified (e.g., Low Yield, Side Products) check_reagents 1. Verify Reagent Quality - Purity of starting materials? - Reagent stored correctly? start->check_reagents check_conditions 2. Review Reaction Conditions - Anhydrous conditions met? - Correct solvent/base/temp? start->check_conditions check_workup 3. Analyze Workup & Purification - Product lost during extraction? - Decomposition on silica? start->check_workup outcome_reagents Re-run with Pure Reagents & Anhydrous Setup check_reagents->outcome_reagents Issue Found outcome_conditions Systematically Optimize Conditions (e.g., Temp, Time, Base) check_conditions->outcome_conditions Issue Found outcome_workup Modify Purification (e.g., Different solvent, Alt. chromatography) check_workup->outcome_workup Issue Found success Problem Resolved outcome_reagents->success outcome_conditions->success outcome_workup->success

Caption: A logical workflow for troubleshooting common reaction problems.

Reaction Pathway: Synthesis of Heterocycles

This compound is a key building block for synthesizing 4-membered heterocycles, which are valuable motifs in drug discovery.[9]

G start This compound path_a Route A: Oxetane Synthesis start->path_a path_b Route B: Azetidine Synthesis start->path_b step_a1 Intramolecular Williamson Etherification (e.g., with a base like NaH) path_a->step_a1 step_b1 Reaction with Primary Amine (R-NH2) path_b->step_b1 product_a Substituted Oxetane step_a1->product_a product_b Substituted Azetidine step_b1->product_b

Caption: Synthetic routes to oxetanes and azetidines.[9]

References

preventing polymerization of 3-Bromo-2-(bromomethyl)prop-1-ene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 3-Bromo-2-(bromomethyl)prop-1-ene during storage and handling.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Cloudiness, increased viscosity, or solidification of the liquid. Onset of polymerization.1. Do not attempt to use the material. 2. Check the storage temperature to ensure it is within the recommended 2-8 °C range. 3. Verify the integrity of the container seal to prevent oxygen exposure. 4. Confirm the presence and adequacy of a polymerization inhibitor.
Discoloration (e.g., yellowing or browning). Decomposition or presence of impurities that can initiate polymerization.1. If discoloration is significant, the product's purity may be compromised. Consider re-purification if possible, or use a fresh batch. 2. Ensure the storage container is made of an inert material (e.g., amber glass) and is protected from light.
Pressure buildup in the container. Gas evolution from decomposition or polymerization, especially at elevated temperatures.1. Handle with extreme caution in a well-ventilated fume hood. 2. Cool the container to the recommended storage temperature before opening. 3. Vent the container slowly and carefully.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during storage?

A1: The polymerization of this compound is primarily initiated by free radicals. The presence of the allyl group makes the molecule susceptible to radical attack, leading to a chain-growth polymerization process. This can be triggered by exposure to heat, light, oxygen, or other impurities that can generate radicals.

Q2: What are the ideal storage conditions to prevent polymerization?

A2: To minimize the risk of polymerization, this compound should be stored under the following conditions[1]:

  • Temperature: 2-8 °C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).

  • Container: In a tightly sealed, opaque container (e.g., amber glass bottle) to protect from light.

  • Environment: In a dry, well-ventilated area.

Q3: Should I use a polymerization inhibitor? If so, which one and at what concentration?

A3: Yes, using a polymerization inhibitor is highly recommended. Hydroquinone is a commonly used free-radical scavenger for stabilizing similar unsaturated compounds. Based on data for the related compound 3-Bromo-2-methylpropene, a concentration of 0.1% hydroquinone can be effective[2][3][4].

Q4: Can I remove the inhibitor before my experiment? If so, how?

A4: Yes, the inhibitor may need to be removed for certain reactions. This can typically be achieved by:

  • Column Chromatography: Passing the compound through a column of silica gel or alumina.

  • Washing: Dissolving the compound in an appropriate organic solvent and washing with an aqueous base (e.g., 1M NaOH) to remove the phenolic hydroquinone, followed by washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removing the solvent under reduced pressure.

Important: Once the inhibitor is removed, the unstabilized this compound is highly prone to polymerization and should be used immediately.

Q5: What materials should be avoided for storing or handling this compound?

A5: Avoid contact with:

  • Metals: Some metals can catalyze polymerization or decomposition.

  • Strong oxidizing agents and strong bases: These can initiate reactions that may lead to polymerization.

  • Plastics: The compatibility of this compound with various plastics is not well-documented. It is best to use glass or other inert containers.

Quantitative Data Summary

Parameter Recommended Value Reference
Storage Temperature2-8 °C[1]
Recommended InhibitorHydroquinone[2][3][4]
Inhibitor Concentration~0.1%[2][3][4]

Experimental Protocol: Stability Testing of this compound

Objective: To assess the stability of this compound under various storage conditions.

Materials:

  • This compound

  • Selected polymerization inhibitor (e.g., hydroquinone)

  • Inert gas (argon or nitrogen)

  • Small volume amber glass vials with PTFE-lined caps

  • Analytical balance

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer

  • Temperature-controlled storage units (e.g., refrigerator, incubator)

Procedure:

  • Sample Preparation: a. Prepare samples of this compound with and without the selected inhibitor at a known concentration (e.g., 0.1% hydroquinone). b. Aliquot the samples into the amber glass vials. c. Purge the headspace of each vial with an inert gas before sealing tightly.

  • Storage Conditions: a. Place sets of samples (with and without inhibitor) under different storage conditions:

    • Recommended: 2-8 °C, protected from light.
    • Elevated temperature: e.g., 25 °C or 40 °C, protected from light.
    • Exposure to light: At 2-8 °C and at ambient temperature.

  • Analysis: a. At regular intervals (e.g., day 0, week 1, week 2, month 1), analyze the samples. b. Visually inspect for any changes in appearance (e.g., cloudiness, color change, solidification). c. Analyze the purity of the samples using GC or NMR to quantify the amount of remaining monomer and detect any polymer formation.

  • Data Interpretation: a. Plot the percentage of remaining monomer against time for each storage condition. b. Compare the stability of the inhibited and uninhibited samples under each condition to determine the effectiveness of the inhibitor and the impact of temperature and light.

Visualizations

Polymerization_Prevention A This compound (Monomer) B Initiation (Free Radical Formation) A->B Susceptible to C Propagation (Chain Growth) A->C Monomer Addition H Free Radicals B->H D Polymerization (Undesired Product) C->D Leads to E Preventative Measures F Proper Storage: - 2-8 °C - Inert Atmosphere - Dark E->F G Addition of Inhibitor (e.g., Hydroquinone) E->G F->A Protects J Inhibitor Scavenges Free Radicals G->J Mechanism H->C Initiates I Heat, Light, Oxygen I->B Triggers J->H Neutralizes

Caption: Factors leading to polymerization and preventative measures.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis (Time Points) A Aliquot Monomer B Add Inhibitor (Test Group) A->B C No Inhibitor (Control Group) A->C D Purge with Inert Gas & Seal Vials B->D C->D E 2-8 °C, Dark D->E F 25 °C, Dark D->F G 2-8 °C, Light D->G H Visual Inspection E->H Periodic F->H Periodic G->H Periodic I GC or NMR Analysis H->I J Quantify Monomer & Polymer I->J

Caption: Workflow for stability testing of the monomer.

References

optimization of reaction conditions for 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Bromo-2-(bromomethyl)prop-1-ene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the free-radical allylic bromination of a suitable starting material, such as 2-methyl-1-propene, using N-bromosuccinimide (NBS) as the brominating agent. This method is favored because it minimizes the competing electrophilic addition of bromine across the double bond.[1][2] The reaction is typically initiated by light (photolysis) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3][4]

Q2: Why is N-bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

A2: Using molecular bromine (Br₂) can lead to a significant side reaction: the electrophilic addition across the alkene's double bond to form a vicinal dibromide.[5][6] NBS is used to maintain a very low, steady-state concentration of Br₂ in the reaction mixture. This low concentration favors the radical substitution at the allylic positions over the ionic addition pathway.[4][7]

Q3: What are the primary impurities or side products I should be aware of?

A3: The primary potential impurities and side products include:

  • Monobrominated species: 3-Bromo-2-methyl-1-propene may be present if the reaction does not go to completion.

  • Addition product: 1,2-Dibromo-2-methylpropane, resulting from the electrophilic addition of Br₂ across the double bond.[8]

  • Over-brominated products: Although less common, further bromination at other positions is possible under harsh conditions.

  • Succinimide: This is a byproduct of the reaction with NBS and is typically removed during the workup.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the appearance of the desired product and any major byproducts.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area, typically between 2-8°C.[9][10] It should be kept in a tightly sealed container, protected from light and moisture, to prevent degradation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Ineffective radical initiation. 2. Insufficient reaction time or temperature. 3. Degradation of NBS. 4. Presence of radical inhibitors (e.g., oxygen, certain impurities).1. Ensure the UV lamp is functional or the chemical initiator is fresh and added in the correct amount. 2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC or GC. 3. Use freshly recrystallized NBS. 4. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Significant Amount of Addition Byproduct 1. The concentration of Br₂ is too high. 2. The presence of protic solvents or acidic impurities can promote the ionic addition mechanism.1. Ensure the NBS is of high purity and the reaction is shielded from excessive light, which can accelerate Br₂ formation. 2. Use a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or cyclohexane. Ensure all glassware is dry.
Presence of Monobrominated Impurity Insufficient amount of NBS or incomplete reaction.Increase the molar equivalents of NBS relative to the starting material (e.g., from 2.0 to 2.2 equivalents). Ensure the reaction is allowed to proceed to completion by monitoring via TLC or GC.
Difficult Purification Boiling points of the desired product and impurities are close.Utilize fractional distillation under reduced pressure for separation. If distillation is ineffective, column chromatography on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) may be effective.

Experimental Protocol: Allylic Bromination of 2-Methyl-1-propene

This protocol describes a representative method for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Materials:

  • 2-Methyl-1-propene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-propene (1.0 eq.) in anhydrous CCl₄.

  • Reagent Addition: Add N-bromosuccinimide (2.1 eq.) and a catalytic amount of AIBN or BPO (0.02-0.05 eq.) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be initiated and maintained with a UV lamp if a chemical initiator is not used.

  • Monitoring: Monitor the reaction progress by GC or TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove any remaining bromine), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain this compound.

Optimization of Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction parameters. The following table provides a starting point for optimization studies.

ParameterRange to InvestigatePotential Impact on Yield and Purity
NBS Stoichiometry (eq. to alkene) 2.0 - 2.5Insufficient NBS may lead to incomplete reaction and monobrominated impurities. Excess NBS can increase the risk of side reactions.
Initiator Concentration (mol %) 1 - 5Too little initiator may result in a slow or incomplete reaction. Too much can lead to uncontrolled reaction rates and potential side reactions.
Temperature (°C) 60 - 80Higher temperatures increase the reaction rate but may also promote side reactions. The optimal temperature should be determined experimentally.
Reaction Time (hours) 1 - 6The reaction should be monitored to determine the point of maximum product formation before significant byproduct accumulation occurs.

Visual Guides

experimental_workflow Experimental Workflow for Synthesis reagents 1. Add 2-Methyl-1-propene, CCl4, NBS, and AIBN to flask reflux 2. Heat to Reflux (approx. 77°C) reagents->reflux monitor 3. Monitor by TLC/GC reflux->monitor cool 4. Cool to Room Temperature monitor->cool filter1 5. Filter off Succinimide cool->filter1 wash 6. Wash with NaHCO3, Na2S2O3, and Brine filter1->wash dry 7. Dry Organic Layer (e.g., with MgSO4) wash->dry filter2 8. Filter off Drying Agent dry->filter2 evaporate 9. Evaporate Solvent filter2->evaporate distill 10. Purify by Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

troubleshooting_guide Troubleshooting Logic for Synthesis start Low Yield or Incomplete Reaction? check_initiation Check Initiator/Light Source and Reaction Temperature start->check_initiation Yes side_products High Level of Side Products? start->side_products No check_nbs Use Fresh/Recrystallized NBS check_initiation->check_nbs check_atmosphere Degas Solvent & Use Inert Atmosphere check_nbs->check_atmosphere increase_time Increase Reaction Time check_atmosphere->increase_time success Problem Resolved increase_time->success check_solvent Ensure Anhydrous, Non-Polar Solvent is Used side_products->check_solvent Yes side_products->success No check_purity Check Purity of Starting Materials check_solvent->check_purity check_purity->success

Caption: A logical flowchart to diagnose and resolve common issues during the synthesis.

References

Navigating the NMR Spectrum of 3-Bromo-2-(bromomethyl)prop-1-ene: A Guide to Impurity Identification

Author: BenchChem Technical Support Team. Date: December 2025

Brought to you by our Technical Support Team

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying impurities in 3-Bromo-2-(bromomethyl)prop-1-ene via Nuclear Magnetic Resonance (NMR) spectroscopy. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a clear workflow to ensure accurate and efficient analysis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that may arise during the NMR analysis of this compound.

Q1: My ¹H NMR spectrum shows more peaks than expected. How can I identify which signals correspond to impurities?

A1: The first step is to compare your spectrum with the known chemical shifts for pure this compound. Signals that do not match are likely from impurities or residual solvents. Common impurities to consider are unreacted starting materials, byproducts from the synthesis, or degradation products. Cross-reference these unexpected peaks with the provided data table of potential impurities. For definitive identification, consider running 2D NMR experiments like COSY and HSQC to establish connectivity between protons and carbons.

Q2: I am seeing broad peaks in my spectrum. What could be the cause?

A2: Peak broadening in your NMR spectrum can be attributed to several factors. These include the presence of paramagnetic impurities, sample viscosity, or chemical exchange. To address this, try filtering your sample through a small plug of glass wool to remove any particulate matter. If the sample is too concentrated, dilute it. If chemical exchange is suspected, acquiring the spectrum at a lower temperature might help to sharpen the signals.

Q3: How can I confirm the presence of acidic or hydroxyl impurities?

A3: If you suspect an impurity with an exchangeable proton, such as a carboxylic acid or an alcohol (e.g., 2-(bromomethyl)prop-2-en-1-ol), you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The signal corresponding to the acidic or hydroxyl proton will either disappear or significantly decrease in intensity due to proton-deuterium exchange.

Q4: The integration of my signals does not match the expected proton ratios. What does this indicate?

A4: Inaccurate integration values are a strong indicator of the presence of impurities. The relative integration of signals from your compound of interest should correspond to the number of protons giving rise to each signal. If the ratios are skewed, it suggests the presence of overlapping signals from impurities. Careful integration of all peaks, including those suspected to be impurities, can help in quantifying the relative amounts of each species in your sample.

Q5: What are some common solvent impurities I should be aware of, and how can I identify them?

A5: It is common to have residual solvents from the reaction workup or purification process appear in your NMR spectrum. Common solvents like diethyl ether, dichloromethane, or ethyl acetate have characteristic chemical shifts. For example, residual dichloromethane will appear as a singlet around 5.32 ppm in CDCl₃. Always check a table of common NMR solvent impurities to identify these signals. To remove volatile solvent residues, you can place your sample under a high vacuum for an extended period before preparing your NMR sample.

Quantitative NMR Data for this compound and Potential Impurities

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. This data is intended to serve as a reference for impurity identification. All spectra are predicted for a solution in CDCl₃.

CompoundStructureNucleusChemical Shift (ppm)MultiplicityAssignment
This compound C₄H₆Br₂¹H5.60s=CH₂
¹H4.15s-CH₂Br
¹³C138.5CC=CH₂
¹³C121.0C=CH₂
¹³C33.0C-CH₂Br
Impurity: 2-(Bromomethyl)prop-2-en-1-olC₄H₇BrO¹H5.45s=CH₂
¹H4.25s-CH₂OH
¹H4.10s-CH₂Br
¹H1.80t-OH
¹³C142.0CC=CH₂
¹³C115.0C=CH₂
¹³C65.0C-CH₂OH
¹³C35.0C-CH₂Br
Impurity: 3-Bromo-2-methylprop-1-eneC₄H₇Br¹H5.00s=CH₂
¹H4.00s-CH₂Br
¹H1.85s-CH₃
¹³C141.0CC=CH₂
¹³C114.0C=CH₂
¹³C38.0C-CH₂Br
¹³C20.0C-CH₃
Impurity: 1,3-Dibromo-2-(bromomethyl)propaneC₄H₇Br₃¹H3.70d-CH₂Br
¹H2.80m-CH-
¹³C40.0C-CH₂Br
¹³C35.0C-CH-

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for the preparation of a sample of this compound for NMR analysis and the acquisition of high-quality spectra.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of your this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved by gently vortexing the vial.

  • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

  • For ¹H NMR:

    • Set the spectral width to a range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Set the relaxation delay to at least 5 seconds to ensure accurate integration.

  • For ¹³C NMR:

    • Set the spectral width to a range of 0 to 200 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Use proton decoupling to simplify the spectrum.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ peak to 77.16 ppm for ¹³C NMR.

  • Integrate all signals in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for the identification of impurities in this compound using NMR spectroscopy.

impurity_identification_workflow start Start: Crude Sample of this compound prepare_sample Prepare NMR Sample (in CDCl3 with TMS) start->prepare_sample acquire_spectra Acquire 1H and 13C NMR Spectra prepare_sample->acquire_spectra process_spectra Process Spectra (FT, Phasing, Baseline, Referencing) acquire_spectra->process_spectra analyze_1h Analyze 1H NMR Spectrum process_spectra->analyze_1h compare_main Compare with Reference Spectrum of Pure Compound analyze_1h->compare_main no_impurities No Unexpected Signals: Sample is Pure compare_main->no_impurities No impurities_present Unexpected Signals Present compare_main->impurities_present identify_unexpected Identify Unexpected Signals integrate_signals Integrate All Signals identify_unexpected->integrate_signals analyze_13c Analyze 13C NMR Spectrum integrate_signals->analyze_13c compare_impurities Compare with Data Table of Potential Impurities analyze_13c->compare_impurities d2o_shake Perform D2O Shake (if -OH suspected) compare_impurities->d2o_shake confirm_impurity Confirm Impurity Structure (2D NMR if necessary) d2o_shake->confirm_impurity quantify Quantify Impurities (from 1H integration) confirm_impurity->quantify end End: Identified and Quantified Impurities quantify->end no_impurities->end impurities_present->identify_unexpected Yes

Caption: A workflow diagram for the systematic identification and quantification of impurities in this compound using NMR spectroscopy.

column chromatography techniques for purifying 3-Bromo-2-(bromomethyl)prop-1-ene products

Author: BenchChem Technical Support Team. Date: December 2025

Of course, here is a technical support center with troubleshooting guides and FAQs for purifying 3-Bromo-2-(bromomethyl)prop-1-ene products using column chromatography.

Technical Support Center: Purifying this compound

This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the purification of this compound via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Standard-grade silica gel (60 Å, 230-400 mesh) is the most common stationary phase for purifying nonpolar to moderately polar organic compounds. However, halogenated compounds like this compound can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation.[1] If you observe product decomposition on the column (e.g., streaking on TLC plates or low recovery), consider using a deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[1][2]

Q2: How do I select the optimal mobile phase (eluent system)?

A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.35 for the target compound on a silica gel TLC plate.[3][4] This Rf range typically ensures good separation from impurities without requiring an excessive volume of solvent. For a relatively nonpolar compound like this compound, start with a nonpolar solvent system and gradually increase polarity. Common starting systems include mixtures of hexanes or heptane with a slightly more polar solvent like ethyl acetate, diethyl ether, or dichloromethane.[5][6]

Q3: My compound is not stable on silica gel. What are my options?

A3: If you confirm that your compound degrades on silica gel, you have several alternatives:

  • Deactivate the Silica Gel: Flush the packed column with your chosen eluent system containing 1-3% triethylamine before loading your sample. This neutralizes the acidic sites on the silica surface.[2]

  • Use Alumina: Alumina is a good alternative stationary phase. It is available in acidic, neutral, and basic forms. For most applications, neutral alumina is a safe starting point.

  • Use Florisil: Florisil (magnesium silicate) is another potential alternative for compounds that are sensitive to silica.[1]

Q4: How should I load my crude product onto the column?

A4: There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent than the mobile phase). Carefully add this solution to the top of the column. This is suitable for products that are readily soluble in the mobile phase.

  • Dry Loading: If your product has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[2] This powder can then be carefully added to the top of the packed column. This method often results in better separation.

Q5: What are the common impurities I should expect?

A5: Common impurities depend on the synthetic route but may include unreacted starting materials, reagents, and isomeric byproducts such as 1,3-dibromopropene or 2,3-dibromopropene.[7][8][9] These impurities may have similar polarities, requiring careful optimization of the eluent system for effective separation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound.

ProblemPossible CauseRecommended Solution
Poor or No Separation Incorrect Mobile Phase: The eluent is either too polar (all compounds elute together) or not polar enough (all compounds stick to the top).Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.35 for the product.[3][4] Consider a gradient elution, starting with a nonpolar solvent and gradually increasing polarity.[2]
Column Overload: Too much sample was loaded for the amount of silica gel used.Use a larger column or reduce the amount of sample. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[3]
Sample Loaded in Too Much Solvent: The initial band of the compound was too wide.Dissolve the sample in the absolute minimum volume of solvent required for loading.[10] Consider dry loading for better resolution.[2]
Product Elutes with Streaks or Tailing Peaks Compound Degradation: The product is decomposing on the acidic silica gel.Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting.[1] If degradation occurs, use deactivated silica or switch to alumina.[1][2]
Inadequate Buffer/Modifier: Residual acidic impurities in the crude mixture are interacting with the silica.Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to mask active sites.
Insoluble Impurities: The crude sample contains impurities that are not soluble in the mobile phase.Pre-filter the crude sample through a small plug of silica or celite before loading it onto the main column.[1]
Product Does Not Elute from the Column Eluent is Not Polar Enough: The mobile phase lacks the strength to move the compound down the column.Gradually increase the polarity of the eluent system. If necessary, flush the column with a very polar solvent like 100% ethyl acetate or a methanol/DCM mixture to recover the material.
Irreversible Adsorption/Decomposition: The compound has strongly adsorbed or completely decomposed on the column.This may indicate severe instability on the chosen stationary phase. Attempt recovery with a highly polar solvent, but consider alternative purification methods or stationary phases for future attempts.[1]
Cracks or Channels in the Silica Bed Improper Packing: The silica was not packed uniformly, or the column ran dry.Ensure the column is packed carefully as a uniform slurry and that the solvent level never drops below the top of the silica bed.
Heat Generation: A highly concentrated sample band can generate heat upon adsorption, causing solvent to boil and crack the packing.Dilute the sample before loading or use a wider column to dissipate heat more effectively.

Data Presentation: Example TLC Eluent Screening

To select the best mobile phase, a TLC analysis of the crude product should be performed. The table below shows representative results for the separation of the target product from a less polar impurity (Impurity A) and a more polar impurity (Impurity B).

Eluent System (Hexane:Ethyl Acetate)Rf of Impurity A (Less Polar)Rf of Product Rf of Impurity B (More Polar)Assessment
98:20.550.400.21Separation is occurring, but the product Rf is slightly high.[3]
99:1 0.45 0.28 0.10 Optimal. The product's Rf is in the ideal 0.2-0.35 range, with good separation from both impurities.
95:50.800.710.50Too Polar. All compounds run too high on the plate, leading to poor separation on a column.[6]
100% Hexane0.150.050.00Not Polar Enough. The product and polar impurity are stuck at the baseline.[6]

Note: This data is for illustrative purposes. Actual Rf values must be determined experimentally.

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed methodology for the purification of this compound.

1. Preparation of the Mobile Phase:

  • Based on prior TLC analysis, prepare an appropriate mobile phase. For this example, we will use a 99:1 mixture of hexane and ethyl acetate.

  • Prepare at least 1-2 liters of the solvent mixture to ensure consistency throughout the purification.

2. Column Packing (Slurry Method):

  • Select a glass column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, create a slurry by mixing silica gel with the mobile phase.

  • Carefully pour the slurry into the column. Use additional mobile phase to rinse all the silica into the column.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.

  • Add 2-3 grams of silica gel to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this silica-adsorbed sample to the top of the packed column, ensuring an even layer.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, filling the space above the sand.

  • Open the stopcock and begin collecting fractions in test tubes or flasks. Apply positive pressure ("flash" chromatography) to the top of the column using a pump or inert gas to achieve a solvent flow rate of approximately 2 inches/minute.

  • Maintain the solvent level in the column by periodically adding more mobile phase.

5. Analysis of Fractions:

  • Monitor the collected fractions using TLC to determine which ones contain the purified product.

  • Spot every few fractions on a TLC plate, alongside a spot of the crude starting material and the pure product (if available).

  • Combine the fractions that contain only the pure product.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification process.

PurificationWorkflow CrudeProduct Crude Product (this compound + Impurities) TLC_Analysis 1. TLC Analysis (Screen various eluent systems) CrudeProduct->TLC_Analysis Optimize Is Rf between 0.2 - 0.35? TLC_Analysis->Optimize Optimize->TLC_Analysis No, Adjust Polarity PrepareColumn 2. Prepare & Pack Column (Silica Gel Slurry) Optimize->PrepareColumn Yes LoadSample 3. Load Sample (Dry Loading Recommended) PrepareColumn->LoadSample Elute 4. Elute with Optimized Solvent (Flash Chromatography) LoadSample->Elute CollectFractions 5. Collect Fractions Elute->CollectFractions AnalyzeFractions 6. Analyze Fractions by TLC CollectFractions->AnalyzeFractions Combine 7. Combine Pure Fractions AnalyzeFractions->Combine Fractions are pure Troubleshoot Troubleshoot Separation (See Guide) AnalyzeFractions->Troubleshoot Fractions are mixed Evaporate 8. Solvent Evaporation Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct Troubleshoot->Elute

Caption: Workflow for purifying this compound.

References

Technical Support Center: Managing Exothermic Reactions with 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-(bromomethyl)prop-1-ene. The information is designed to help manage the exothermic nature of reactions involving this compound and to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a reactive electrophilic brominating agent.[1] The primary hazards include:

  • Toxicity: It is toxic if swallowed and can cause serious eye damage.[2]

  • Corrosivity: Contact can cause severe skin burns and eye damage.

  • Exothermic Reactions: It can undergo highly exothermic reactions, particularly with nucleophiles, which can lead to a rapid increase in temperature and pressure if not properly controlled.

  • Lachrymator: Like many brominated organic compounds, it is likely a lachrymator, causing irritation to the eyes and respiratory tract.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and safety, this compound should be stored under the following conditions:

  • Temperature: In a cool place, typically between 2-8°C.[3][4]

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

  • Container: In a tightly sealed, light-resistant container to prevent decomposition.[4]

  • Ventilation: In a well-ventilated area.[4]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Due to its hazardous nature, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling should be done in a certified chemical fume hood.

Q4: What are common reaction types involving this compound that can be exothermic?

A4: As a bifunctional electrophile, this compound readily reacts with various nucleophiles in exothermic reactions, including:

  • Alkylation: Introduction of the 2-(bromomethyl)allyl group onto nucleophiles such as amines, thiols, and carbanions.[1]

  • Heterocycle Synthesis: Used as a building block for the synthesis of various nitrogen-containing heterocycles.[5][6][7][8]

  • Polymerization: Can act as a comonomer in polymerization reactions.[1]

Troubleshooting Guides

Managing Reaction Exotherms
Issue Potential Cause Recommended Solution
Rapid, uncontrolled temperature increase (runaway reaction) 1. Reagent addition is too fast.2. Inadequate cooling.3. Reaction concentration is too high.1. Immediately stop the addition of the reagent.2. Increase cooling by adding a dry ice/acetone bath.3. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture.4. Prepare for emergency quenching (see quenching protocol below).
Localized heating or charring at the point of addition Poor mixing, leading to a high local concentration of reactants.1. Increase the stirring rate to ensure rapid dispersal of the added reagent.2. Consider subsurface addition of the reagent to improve mixing.
Reaction temperature is not increasing as expected 1. Low reagent purity.2. Inactive catalyst (if applicable).3. Incorrect solvent.1. Verify the purity of this compound and other reactants.2. Use a fresh or newly activated catalyst.3. Ensure the solvent is appropriate for the reaction and is anhydrous if required.
Post-Reaction Workup and Quenching
Issue Potential Cause Recommended Solution
Difficulty in quenching unreacted this compound The quenching agent is not effective or is being consumed by other species.1. Use a nucleophilic quenching agent like a primary or secondary amine (e.g., diethylamine) or a thiol (e.g., thiophenol) in a suitable solvent.2. Ensure an adequate excess of the quenching agent is used.
Formation of emulsions during aqueous workup Presence of polar byproducts.1. Add brine (saturated aqueous NaCl solution) to break the emulsion.2. Filter the mixture through a pad of celite.
Product decomposition during workup or purification The product may be thermally unstable or sensitive to acid/base.1. Perform the workup at a lower temperature.2. Use a milder quenching agent.3. Purify the product using a method that avoids high temperatures, such as column chromatography instead of distillation.

Experimental Protocols

General Protocol for a Controlled Nucleophilic Substitution Reaction

This protocol provides a general methodology for reacting this compound with a generic nucleophile (Nu-H) while managing the potential exotherm.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, thiol, etc.)

  • Anhydrous, inert solvent (e.g., acetonitrile, THF, DMF)

  • Inert gas (Nitrogen or Argon)

  • Cooling bath (ice/water or dry ice/acetone)

  • Quenching solution (e.g., saturated aqueous ammonium chloride, or a solution of a suitable nucleophile)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet, dissolve the nucleophile (1.0 eq.) in the anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Reagent Addition: Dissolve this compound (1.0 - 1.2 eq.) in the anhydrous solvent in the dropping funnel. Add the solution dropwise to the stirred nucleophile solution over a period of 30-60 minutes.

  • Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The rate of addition should be adjusted to maintain the temperature below a set point (e.g., 5-10°C).

  • Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, monitoring the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly add the quenching solution while maintaining cooling to neutralize any unreacted electrophile.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 15378-31-1[2][4]
Molecular Formula C₄H₆Br₂[2][9]
Molecular Weight 213.90 g/mol [2][3]
Appearance Liquid[3]
Density 1.860 g/mL at 25°C[3]
Refractive Index n20/D 1.550[3]
Storage Temperature 2-8°C[3]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents & Solvents setup_glassware Assemble & Dry Glassware prep_reagents->setup_glassware dissolve_nucleophile Dissolve Nucleophile in Solvent setup_glassware->dissolve_nucleophile cool_solution Cool to 0°C dissolve_nucleophile->cool_solution add_electrophile Slow, Dropwise Addition of This compound cool_solution->add_electrophile monitor_temp Monitor Temperature add_electrophile->monitor_temp stir_reaction Stir at Controlled Temperature add_electrophile->stir_reaction monitor_temp->add_electrophile quench_reaction Quench Unreacted Electrophile stir_reaction->quench_reaction extract_product Aqueous Workup & Extraction quench_reaction->extract_product dry_purify Dry & Purify Product extract_product->dry_purify

Caption: General workflow for a controlled nucleophilic substitution reaction.

Troubleshooting_Exotherm start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling Capacity (e.g., Dry Ice/Acetone Bath) stop_addition->increase_cooling is_stable Is Temperature Stabilizing? increase_cooling->is_stable dilute Dilute with Pre-chilled Inert Solvent is_stable->dilute No continue_monitoring Continue Monitoring is_stable->continue_monitoring Yes dilute->is_stable quench Initiate Emergency Quench Protocol dilute->quench

Caption: Decision tree for troubleshooting a runaway exothermic reaction.

References

Technical Support Center: 3-Bromo-2-(bromomethyl)prop-1-ene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the influence of solvent selection on the reactivity of 3-Bromo-2-(bromomethyl)prop-1-ene. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound is a bifunctional electrophile with two primary allylic bromide moieties. Both bromine atoms are susceptible to nucleophilic substitution. The allylic nature of the carbon-bromine bonds makes them more reactive than saturated alkyl bromides due to the stabilization of the transition state and any potential carbocation intermediate through resonance with the adjacent double bond.

Q2: How does the choice of solvent influence the reaction mechanism (SN1 vs. SN2) for this compound?

A2: The polarity and protic nature of the solvent are critical in determining the dominant reaction pathway.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) favor the SN1 (unimolecular nucleophilic substitution) mechanism. These solvents can stabilize the formation of an allylic carbocation intermediate through hydrogen bonding and dipole-dipole interactions, which lowers the activation energy for this pathway.[1]

  • Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, acetone) generally favor the SN2 (bimolecular nucleophilic substitution) mechanism. These solvents solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive for a direct backside attack on the electrophilic carbon.[2]

Q3: Which type of solvent is recommended for maximizing the yield of a direct substitution product?

A3: For a direct, bimolecular substitution (SN2), a polar aprotic solvent is generally recommended. By minimizing the solvation of the nucleophile, its reactivity is enhanced, leading to a faster and often cleaner reaction with less likelihood of side reactions that may arise from a carbocation intermediate (like rearrangements or elimination).

Q4: Can this compound undergo elimination reactions?

A4: Yes, elimination reactions (E1 or E2) can compete with substitution, especially when using sterically hindered or strongly basic nucleophiles. The choice of solvent can also influence the substitution-to-elimination ratio. Higher temperatures generally favor elimination over substitution.

Troubleshooting Guides

Symptom Possible Cause Suggested Solution
Low or No Reaction 1. Poor solubility of reactants.2. Nucleophile deactivated by solvent.3. Insufficient reaction temperature.1. Choose a solvent that dissolves all reactants. A co-solvent system may be necessary.2. If an SN2 reaction is desired, switch from a polar protic to a polar aprotic solvent.3. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Formation of Multiple Products 1. A mixture of SN1 and SN2 pathways is occurring.2. Competing elimination reactions.3. Rearrangement of an allylic carbocation intermediate (in SN1 conditions).1. To favor a single mechanism, carefully select the solvent and nucleophile. A strong, non-basic nucleophile in a polar aprotic solvent will favor SN2. A weak nucleophile in a polar protic solvent will favor SN1.2. Use a less basic nucleophile and lower the reaction temperature.3. To avoid rearrangements, utilize conditions that favor the SN2 mechanism.
Product is the result of solvent incorporation (solvolysis) The solvent is acting as the nucleophile.This is common in polar protic solvents (e.g., formation of an ether in an alcohol solvent). To avoid this, use a non-nucleophilic (aprotic) solvent and a stronger, desired nucleophile.

Data Presentation

Solvent Type Example Solvents Predominant Mechanism Relative Reaction Rate Key Considerations
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH)SN1Generally faster for SN1 due to carbocation stabilization.Solvolysis is a common side reaction. Risk of carbocation rearrangements.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)SN2Generally faster for SN2 due to enhanced nucleophilicity.Favors direct substitution with inversion of stereochemistry (if applicable).
Non-Polar Hexane, Toluene, Carbon Tetrachloride (CCl₄)SN2 (if reactants dissolve)Generally slowPoor solubility of many nucleophiles limits utility.

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic substitution reactions with this compound, illustrating the practical differences in setup based on the desired reaction mechanism.

Protocol 1: General Procedure for SN2 Reaction in a Polar Aprotic Solvent
  • Objective: To favor a direct bimolecular substitution.

  • Example Reaction: Reaction with sodium azide in DMF.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (e.g., sodium azide, 2.2 equivalents) in anhydrous DMF.

  • Addition of Electrophile: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating (e.g., 40-60 °C) may be required to increase the reaction rate.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Protocol 2: General Procedure for SN1 Reaction in a Polar Protic Solvent (Solvolysis)
  • Objective: To favor a unimolecular substitution, often with the solvent acting as the nucleophile.

  • Example Reaction: Solvolysis in ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

  • Reaction Conditions: Stir the solution at room temperature or gently heat to reflux. The reaction is often slower than a corresponding SN2 reaction.

  • Reaction Monitoring: Monitor the disappearance of the starting material using TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography or distillation to isolate the solvolysis product(s).

Visualizations

sn1_pathway reactant This compound intermediate Allylic Carbocation (Resonance Stabilized) reactant->intermediate Slow, Rate-Determining (Polar Protic Solvent) product Substitution Product intermediate->product Fast (Nucleophilic Attack)

Caption: SN1 reaction pathway favored in polar protic solvents.

sn2_pathway reactants This compound + Nucleophile transition_state Transition State (Bimolecular) reactants->transition_state Concerted Step (Polar Aprotic Solvent) product Substitution Product (Inversion of Stereochemistry) transition_state->product

Caption: SN2 reaction pathway favored in polar aprotic solvents.

troubleshooting_flowchart start Low Yield or Multiple Products? check_solvent Is the solvent appropriate for the desired mechanism? start->check_solvent sn1_issue S_N1 Conditions (Polar Protic) check_solvent->sn1_issue Yes (Protic) sn2_issue S_N2 Conditions (Polar Aprotic) check_solvent->sn2_issue Yes (Aprotic) check_nucleophile Is the nucleophile too basic or sterically hindered? check_temp Is the reaction temperature too high? check_nucleophile->check_temp No elimination Consider elimination as a side reaction. check_nucleophile->elimination Yes check_temp->elimination Yes solvolysis Consider solvolysis as a side reaction. sn1_issue->solvolysis rearrangement Consider carbocation rearrangement. sn1_issue->rearrangement sn2_issue->check_nucleophile

Caption: Troubleshooting logic for unexpected reaction outcomes.

References

Validation & Comparative

A Comparative Guide to Allylic Bromination: N-Bromosuccinimide vs. 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of a bromine atom at an allylic position is a critical transformation in organic synthesis. This guide provides a detailed comparison of the well-established reagent, N-bromosuccinimide (NBS), with the less common alternative, 3-Bromo-2-(bromomethyl)prop-1-ene, for allylic bromination.

While N-bromosuccinimide is the quintessential reagent for this purpose, with a vast body of literature supporting its efficacy and selectivity, this compound is also described as a potential, albeit less documented, brominating agent. This guide will delve into the performance, mechanisms, and experimental protocols associated with NBS and offer a theoretical perspective on this compound in the context of allylic bromination, highlighting the current knowledge gaps.

N-Bromosuccinimide (NBS): The Gold Standard for Allylic Bromination

N-Bromosuccinimide (NBS) is a convenient, crystalline solid that has become the reagent of choice for allylic and benzylic brominations.[1][2] Its primary advantage lies in its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is crucial for favoring radical substitution over electrophilic addition to the double bond.[1][3][4] This reaction, known as the Wohl-Ziegler reaction, is typically initiated by light or a radical initiator.[1][2]

Mechanism of Action: The Wohl-Ziegler Reaction

The allylic bromination with NBS proceeds through a free-radical chain mechanism.[3][5]

  • Initiation: The reaction is initiated by the homolytic cleavage of a small amount of Br₂ present in the NBS reagent, or formed from the reaction of NBS with trace amounts of HBr, to generate bromine radicals (Br•).[3][5] This initiation is often facilitated by UV light or a radical initiator like AIBN or benzoyl peroxide.

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from an allylic position of the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[3][4] The stability of the allylic radical is a key driving force for the selectivity of this reaction.

    • The newly formed allylic radical then reacts with a molecule of Br₂ to yield the allylic bromide product and another bromine radical, which continues the chain reaction.

  • Role of NBS: The HBr generated during the propagation step reacts with NBS to produce more Br₂.[3][4] This step is crucial as it maintains the low concentration of Br₂ and HBr, thereby minimizing competing electrophilic addition of Br₂ to the double bond.[3][4]

  • Termination: The chain reaction terminates when radicals combine with each other.

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation Br2 Br₂ Br_rad 2 Br• Br2->Br_rad hv or Δ Alkene R-CH₂-CH=CH₂ Br_rad->Alkene HBr HBr Allyl_rad R-ĊH-CH=CH₂ ↔ R-CH=CH-ĊH₂ Alkene->Allyl_rad + Br• Allyl_Br R-CH(Br)-CH=CH₂ Allyl_rad->Allyl_Br + Br₂ Br2_regen Br₂ HBr->Br2_regen + NBS Br_rad2 Br• Br_rad2->Alkene NBS NBS Succinimide Succinimide

Caption: Wohl-Ziegler reaction mechanism for allylic bromination using NBS.
Performance and Selectivity

NBS is highly regarded for its selectivity in brominating the allylic position over other positions in the molecule. The regioselectivity in unsymmetrical alkenes is determined by the relative stability of the possible resonance-stabilized allylic radical intermediates.[4] In cases where the resonance forms of the allylic radical are not equivalent, a mixture of constitutional isomers can be obtained as products.[3][4]

SubstrateProduct(s)Yield (%)Reference
Cyclohexene3-Bromocyclohexene82-87Wohl-Ziegler, 1942
1-Octene3-Bromo-1-octene and 1-Bromo-2-octeneMixture[4]

Note: The table illustrates typical outcomes. Yields can vary based on specific reaction conditions.

Experimental Protocol: Allylic Bromination of Cyclohexene with NBS

A representative experimental protocol for the Wohl-Ziegler reaction is as follows:

  • Reaction Setup: A solution of cyclohexene (1 equivalent) and N-bromosuccinimide (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Initiation: A radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide (BPO) (0.02-0.05 equivalents), is added to the mixture. Alternatively, the reaction can be initiated by irradiation with a UV lamp.

  • Reaction: The mixture is heated to reflux. The reaction progress can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide, which floats on top of the CCl₄.

  • Workup: After the reaction is complete (typically indicated by the consumption of NBS), the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

  • Purification: The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography to yield 3-bromocyclohexene.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Combine Alkene, NBS, Initiator, and Solvent Reflux 2. Heat to Reflux (or Irradiate with UV) Setup->Reflux Monitor 3. Monitor Progress (Succinimide floats) Reflux->Monitor Cool 4. Cool Reaction Mixture Monitor->Cool Filter 5. Filter to Remove Succinimide Cool->Filter Wash 6. Wash Filtrate Filter->Wash Dry 7. Dry Organic Layer Wash->Dry Concentrate 8. Remove Solvent Dry->Concentrate Purify 9. Purify Product (Distillation/Chromatography) Concentrate->Purify

Caption: A typical experimental workflow for allylic bromination using NBS.

This compound: A Potential but Unexplored Alternative

This compound is described as an electrophilic brominating agent that can selectively introduce a bromine atom at the allylic position of alkenes.[6] However, a thorough review of the scientific literature reveals a significant lack of published studies detailing its use as a reagent for allylic bromination, and no direct comparative data with NBS is available.

Theoretical Mechanism of Action

The structure of this compound, featuring two bromine atoms on allylic positions, suggests it could potentially act as a source of bromine for allylic bromination. A plausible, though unproven, mechanism could involve either a radical or an electrophilic pathway.

  • Radical Pathway: Similar to NBS, under radical initiation conditions, one of the C-Br bonds could undergo homolytic cleavage to generate a bromine radical and a resonance-stabilized allylic radical. The bromine radical could then initiate a chain reaction analogous to the Wohl-Ziegler reaction.

  • Electrophilic Pathway: The description of this compound as an "electrophilic brominating agent" suggests it might donate a Br⁺ species to a nucleophilic double bond, leading to a carbocationic intermediate.[6] Subsequent rearrangement and loss of a proton could potentially lead to an allylic bromide. However, this pathway would likely compete with addition reactions.

Performance and Selectivity: A Knowledge Gap

Without experimental data, any discussion on the performance and selectivity of this compound for allylic bromination remains speculative. Key questions that would need to be addressed through experimental studies include:

  • Efficiency: How do the yields of allylic bromination using this reagent compare to those obtained with NBS under similar conditions?

  • Selectivity: What is the regioselectivity and chemoselectivity of this reagent? Does it effectively suppress the competing addition reaction?

  • Reaction Conditions: What are the optimal conditions (initiator, solvent, temperature) for its use in allylic bromination?

  • Byproducts: What are the major byproducts of the reaction, and how do they affect purification?

Conclusion

N-Bromosuccinimide (NBS) remains the well-documented and reliable reagent of choice for allylic bromination in a research and drug development setting. Its mechanism is well-understood, and its selectivity is generally high, with established protocols for a wide range of substrates.

This compound is a potential but largely unexplored reagent for this transformation. While its structure suggests it could function as a brominating agent, the lack of experimental data and comparative studies makes it a subject for future research rather than a currently viable alternative to NBS for predictable and high-yielding allylic brominations. Researchers are advised to rely on the proven efficacy of NBS for their synthetic needs until more data on the performance of this compound becomes available.

References

A Comparative Guide to 3-Bromo-2-(bromomethyl)prop-1-ene and Other Brominating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate brominating agent is a critical decision that profoundly influences reaction outcomes. This guide provides a detailed comparison of 3-Bromo-2-(bromomethyl)prop-1-ene with other commonly employed brominating agents, offering insights into their respective performance, applications, and mechanistic pathways. This document is intended to assist researchers in making informed decisions for their synthetic strategies, particularly in the realms of pharmaceutical and materials science research.

Overview of Brominating Agents

Brominating agents are essential reagents for the introduction of bromine atoms into organic molecules. This functionalization is a cornerstone of synthetic chemistry, as the resulting organobromides are versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds. The choice of a brominating agent is dictated by factors such as the nature of the substrate, desired regioselectivity, and reaction conditions.

This compound: A Multifaceted Reagent

This compound, also known as 2-(bromomethyl)-3-bromoprop-1-ene, is a versatile reagent in organic synthesis. Its structure, featuring two bromine atoms and a reactive double bond, allows it to participate in a variety of transformations. It is primarily recognized as an electrophilic brominating agent, capable of donating a bromine atom to a nucleophile.[1]

This reagent has found applications in the synthesis of complex molecules, including substituted furans and as a precursor for pharmaceutical intermediates. Notably, it has been identified as a component in the synthesis of compounds that act as potent and selective inhibitors of the HER2 receptor tyrosine kinase, a key target in cancer therapy.[2] This highlights its relevance in the field of drug development.

Comparison with Other Brominating Agents

While this compound offers unique synthetic possibilities, its performance as a general brominating agent is often compared to more established reagents like N-Bromosuccinimide (NBS) and molecular bromine (Br₂).

Data Presentation: Performance Comparison

Direct quantitative comparisons of this compound with other brominating agents in standardized reactions are not extensively documented in publicly available literature. However, a qualitative comparison based on known reactivity and applications can be made. The following table summarizes the characteristics of several common brominating agents.

ReagentFormulaMolecular Weight ( g/mol )FormKey ApplicationsAdvantagesDisadvantages
This compound C₄H₆Br₂213.90[3]Liquid[4]Electrophilic bromination,[1] synthesis of furans and other heterocycles, precursor for pharmaceutical intermediates.[2]Versatile scaffold for further functionalization due to the presence of two bromine atoms and a double bond.Less data available on its general efficacy and selectivity compared to more common reagents.
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98White crystalline solidAllylic and benzylic bromination, bromohydrin formation.[5]Easy to handle solid, provides a low, constant concentration of Br₂, minimizing side reactions.[5]Can be unreliable if not pure, requires a radical initiator for allylic/benzylic bromination.
Molecular Bromine (Br₂) Br₂159.81Fuming red-brown liquidElectrophilic addition to alkenes and alkynes, aromatic bromination (with Lewis acid).Strong brominating agent, readily available.Highly corrosive, toxic, and difficult to handle due to high vapor pressure.[6]
Pyridinium Tribromide C₅H₅N·HBr₃319.82Red crystalline solidElectrophilic bromination of ketones, phenols, and ethers.Solid, stable, and safer alternative to liquid bromine.Can be less reactive than Br₂.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for bromination reactions using different agents.

Protocol 1: Allylic Bromination of Cyclohexene using N-Bromosuccinimide (Wohl-Ziegler Reaction)

This procedure is a classic example of allylic bromination.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄), anhydrous

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 eq) in anhydrous CCl₄.

  • Add NBS (1.0 eq) and a catalytic amount of the radical initiator.

  • Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.

  • The reaction progress can be monitored by the disappearance of the dense NBS from the bottom of the flask as it is converted to the less dense succinimide, which floats.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide by-product.

  • Wash the filtrate with water and an aqueous solution of sodium thiosulfate to remove any remaining bromine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromocyclohexene.

Yield: 82-87%[2]

Protocol 2: Bromination of β-Naphthol using Molecular Bromine

This protocol illustrates the electrophilic aromatic substitution on an activated aromatic ring.

Materials:

  • β-Naphthol

  • Molecular Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • In a round-bottomed flask, dissolve β-naphthol (1.0 eq) in glacial acetic acid.[6]

  • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid to the flask with gentle shaking. The reaction is exothermic.[6]

  • After the addition is complete, add water and heat the mixture to boiling.[6]

  • Cool the mixture and add tin to reduce any over-brominated products.[6]

  • Continue boiling until the tin is dissolved. Repeat the addition of tin as necessary.[6]

  • After cooling, filter the reaction mixture and wash the collected solid with cold acetic acid.[6]

  • Precipitate the product by stirring the filtrate into cold water.[6]

  • Filter the precipitate, wash with water, and dry to obtain 6-bromo-2-naphthol.[6]

Yield: 96-100% (crude)[6]

Mandatory Visualizations

Diagram 1: General Mechanism for Electrophilic Aromatic Substitution

This diagram illustrates the general pathway for the bromination of an aromatic ring, a common application for many brominating agents.

Electrophilic_Aromatic_Substitution cluster_0 Step 1: Formation of the Arenium Ion cluster_1 Step 2: Deprotonation and Aromatization Aromatic Aromatic Ring (Nucleophile) Electrophile Electrophile (Br+) Arenium_Ion Arenium Ion (Carbocation Intermediate) Aromatic->Arenium_Ion Attack on Electrophile Electrophile->Arenium_Ion Brominated_Product Brominated Aromatic Product Arenium_Ion->Brominated_Product Proton Removal Base Base Base->Brominated_Product

Caption: General mechanism of electrophilic aromatic substitution.

Diagram 2: Experimental Workflow for Allylic Bromination

This diagram outlines the typical laboratory procedure for carrying out an allylic bromination reaction.

Allylic_Bromination_Workflow cluster_workflow Experimental Workflow A 1. Combine Alkene, Brominating Agent (e.g., NBS), and Solvent B 2. Add Radical Initiator / Apply UV Light A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction Completion C->D E 5. Cool and Filter to Remove By-products D->E F 6. Aqueous Workup (Wash with Water and Na₂S₂O₃) E->F G 7. Dry Organic Layer and Evaporate Solvent F->G H 8. Purify Product (e.g., Distillation or Chromatography) G->H

Caption: Typical workflow for an allylic bromination experiment.

Conclusion

This compound is a valuable reagent with a unique chemical structure that allows for diverse applications in organic synthesis, including its role as an electrophilic brominating agent and as a building block for complex molecules with potential pharmaceutical applications. While it offers a versatile platform for chemical modification, for standard bromination reactions such as allylic substitution, well-established reagents like N-Bromosuccinimide often provide a more predictable and well-documented performance in terms of yield and selectivity. The choice of brominating agent will ultimately depend on the specific synthetic goals, the nature of the substrate, and the desired final product. Further quantitative studies directly comparing the performance of this compound with other brominating agents would be beneficial to the scientific community.

References

A Comparative Guide to Alternative Reagents for Polymer Synthesis: Moving Beyond 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to expand their polymer synthesis toolkit, this guide offers a comparative analysis of alternative reagents to the commonly used but potentially hazardous 3-Bromo-2-(bromomethyl)prop-1-ene. This document provides an objective overview of the performance of selected alternatives, supported by experimental data and detailed protocols to facilitate their adoption in the laboratory.

The synthesis of advanced polymers with tailored functionalities is a cornerstone of modern materials science and pharmaceutical development. While this compound has served as a valuable monomer and crosslinking agent due to its bifunctional nature, its handling can pose safety concerns.[1][2] This guide explores viable alternatives, focusing on their reactivity, the properties of the resulting polymers, and the experimental conditions required for their successful implementation.

Executive Summary of Alternative Reagents

Several classes of compounds have emerged as effective substitutes for this compound, each offering distinct advantages in specific polymerization techniques. This guide focuses on three primary alternatives: 2-(Bromomethyl)acrylates , 2,3-Dibromopropene , and 3-Bromo-2-(bromomethyl)propan-1-ol . These alternatives provide a range of functionalities, from participating in radical polymerizations to forming hyperbranched structures and functionalized macromonomers.

Performance Comparison of Alternative Reagents

The selection of an appropriate alternative reagent is contingent on the desired polymer architecture and the specific application. The following tables summarize key performance indicators for the discussed alternatives based on available experimental data.

ReagentPolymerization TypeKey Performance MetricsResulting Polymer PropertiesReference
Methyl 2-(bromomethyl)acrylate (MBrMA) Conventional and Living Radical PolymerizationChain-transfer constants (CMBrMA): 1.20-1.28 for MMA, 10.92-11.44 for styrene at 70 °C.α-bromo-functionalized macromonomers; Poly(styrene-graft-MMA) copolymers.[3]
Ethyl α-(bromomethyl)acrylate Not specifiedSynthesis involves esterification of α-(bromomethyl)acrylic acid.Potential for functionalized polymers.[4][5]
2,3-Dibromopropene Various (e.g., for synthesis of intermediates)Yields of 74-87% from 1,2,3-tribromopropane.Versatile intermediate for introducing allyl and vinyl bromide functionalities.[6][7]
3-Bromo-2-(bromomethyl)propan-1-ol Polycondensation, Ring-Opening PolymerizationBifunctional monomer for hyperbranched polyesters and polyurethanes.Flame-retardant polymers; Hyperbranched architectures.[8]

Detailed Experimental Protocols

To ensure the successful implementation of these alternative reagents, detailed experimental protocols for key synthetic transformations are provided below.

Synthesis of Ethyl α-(bromomethyl)acrylate

This two-step procedure starts with the synthesis of α-(bromomethyl)acrylic acid, followed by its esterification.[4]

  • Preparation of α-(bromomethyl)acrylic acid: Diethyl bis(hydroxymethyl)malonate is reacted with hydrobromic acid.

  • Esterification: The resulting α-(bromomethyl)acrylic acid is esterified using ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid.

Chain Transfer Reaction using Methyl 2-(bromomethyl)acrylate (MBrMA) in Radical Polymerization

MBrMA can be effectively used as a chain-transfer agent in radical polymerization to produce macromonomers.[3][4]

  • Reaction Setup: The bulk polymerization of a primary monomer (e.g., methyl methacrylate or styrene) is initiated in the presence of MBrMA at a controlled temperature (e.g., 70 °C).

  • Mechanism: The propagating polymer radical adds to the double bond of MBrMA, leading to fragmentation and the formation of a macromonomer with a terminal double bond and a bromine atom at the other end.

Synthesis of 2,3-Dibromopropene

A common method for the preparation of 2,3-dibromopropene involves the dehydrobromination of 1,2,3-tribromopropane.[6][7]

  • Reaction: 1,2,3-tribromopropane is reacted with a base, such as sodium hydroxide.

  • Distillation: The product, 2,3-dibromopropene, is distilled from the reaction mixture. The process is typically rapid, taking 20-30 minutes.

  • Purification: The crude product is washed, dried, and purified by fractional distillation under reduced pressure.

Synthesis of a Hyperbranched Polyester using 3-Bromo-2-(bromomethyl)propan-1-ol

This conceptual protocol outlines the polycondensation reaction to form a hyperbranched polyester.[8]

  • Monomer Preparation: In a reaction flask, a dicarboxylic acid (e.g., adipic acid) and a base (e.g., triethylamine) are dissolved in a suitable solvent like N,N-dimethylformamide (DMF).

  • Reaction Initiation: A solution of 3-Bromo-2-(bromomethyl)propan-1-ol in DMF is slowly added to the reaction mixture at an elevated temperature (e.g., 80-100°C). The hydroxyl group of the propanol reacts with one of the carboxylic acid groups.

  • Polymerization: The remaining carboxylic acid group can then react with the bromomethyl groups of another monomer unit, leading to the formation of a branched polyester structure.

Visualizing Synthetic Pathways and Workflows

To further clarify the synthetic strategies and logical relationships discussed, the following diagrams are provided.

PolymerSynthesisPathways cluster_Alternatives Alternative Reagents cluster_Polymerization Polymerization Methods cluster_Products Resulting Polymers/Products MBrMA Methyl 2-(bromomethyl)acrylate Radical Radical Polymerization MBrMA->Radical Chain Transfer Agent DBP 2,3-Dibromopropene Intermediate_Synth Intermediate Synthesis DBP->Intermediate_Synth Versatile Building Block BBPOH 3-Bromo-2-(bromomethyl)propan-1-ol Polycondensation Polycondensation BBPOH->Polycondensation Bifunctional Monomer Macromonomer Functionalized Macromonomers Radical->Macromonomer Hyperbranched Hyperbranched Polymers Polycondensation->Hyperbranched FunctionalIntermediate Functionalized Intermediates Intermediate_Synth->FunctionalIntermediate GraftCopolymer Graft Copolymers Macromonomer->GraftCopolymer Copolymerization

Caption: Synthetic pathways for alternative reagents in polymer synthesis.

ComparisonWorkflow Start Identify Need for Alternative to This compound DesiredPolymer Define Desired Polymer Properties (e.g., architecture, functionality) Start->DesiredPolymer SelectReagent Select Potential Alternative Reagent DesiredPolymer->SelectReagent MBrMA 2-(Bromomethyl)acrylates (for radical polymerization, functional macromonomers) SelectReagent->MBrMA Choice 1 DBP 2,3-Dibromopropene (for versatile functionalization) SelectReagent->DBP Choice 2 BBPOH 3-Bromo-2-(bromomethyl)propan-1-ol (for hyperbranched structures, polycondensation) SelectReagent->BBPOH Choice 3 ReviewProtocol Review and Adapt Experimental Protocol MBrMA->ReviewProtocol DBP->ReviewProtocol BBPOH->ReviewProtocol Synthesize Perform Synthesis and Characterization ReviewProtocol->Synthesize Evaluate Evaluate Polymer Performance Against Requirements Synthesize->Evaluate Evaluate->SelectReagent Iterate End Optimized Polymer Synthesis Evaluate->End Success

Caption: Logical workflow for selecting and implementing an alternative reagent.

Conclusion

The reagents presented in this guide—2-(Bromomethyl)acrylates, 2,3-Dibromopropene, and 3-Bromo-2-(bromomethyl)propan-1-ol—represent a versatile and viable set of alternatives to this compound for a wide range of polymer synthesis applications. By providing comparative data and detailed experimental protocols, this guide aims to empower researchers to make informed decisions and safely innovate in the design and synthesis of next-generation polymeric materials.

References

A Comparative Guide to the Potential Reaction Mechanisms of 3-Bromo-2-(bromomethyl)prop-1-ene: Insights from Computational DFT Studies of Analogous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

Nucleophilic substitution is a fundamental reaction class for alkyl halides. Given that 3-bromo-2-(bromomethyl)prop-1-ene possesses primary allylic halides, both S(_N)1 and S(_N)2 pathways are conceivable, with the operative mechanism being highly dependent on the reaction conditions, such as the nature of the nucleophile, solvent, and temperature.

The S(_N)2 mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry in a single, concerted step. In contrast, the S(_N)1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. The allylic nature of the leaving groups in this compound can stabilize the formation of an allylic carbocation, making the S(_N)1 pathway more plausible than for a simple primary alkyl halide.

Computational Insights from Analogous Systems:

Computational studies on haloalkanes provide insights into the energetics of these pathways. For instance, combined Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics simulations have been used to investigate the dehalogenation of dichloroethane by haloalkane dehalogenase, a reaction that proceeds via nucleophilic displacement. These studies reveal a significant lowering of the activation barrier by the enzyme compared to the uncatalyzed reaction in water[1].

Table 1: Comparison of Calculated Activation Barriers for Nucleophilic Substitution

Reaction SystemMechanismComputational MethodActivation Energy (kcal/mol)Reference
Dichloroethane dehalogenation (in water)S(_N)2QM/MM~26[1]
Dichloroethane dehalogenation (in haloalkane dehalogenase)S(_N)2QM/MM~10[1]

Experimental Protocols:

A typical experimental setup to determine the operative mechanism involves kinetic studies. An S(_N)2 reaction will be second order (first order in both substrate and nucleophile), while an S(_N)1 reaction will be first order (dependent only on the substrate concentration). Stereochemical analysis of the products can also distinguish between the two pathways.

Logical Workflow for Nucleophilic Substitution:

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway SN2_Start R-X + Nu- SN2_TS [Nu---R---X]-‡ SN2_Start->SN2_TS Concerted Step SN2_Prod Nu-R + X- SN2_TS->SN2_Prod SN1_Start R-X SN1_Int R+ + X- SN1_Start->SN1_Int Step 1: Ionization SN1_Prod Nu-R SN1_Int->SN1_Prod Step 2: Nucleophilic Attack Reactant This compound

Caption: Potential S(_N)1 and S(_N)2 reaction pathways for an alkyl halide.

Elimination Reactions (E1 and E2)

In the presence of a base, this compound can undergo elimination reactions to form a diene. Similar to substitution reactions, elimination can proceed through a concerted (E2) or a stepwise (E1) mechanism. The E2 mechanism is bimolecular and requires an anti-periplanar arrangement of a proton and the leaving group. The E1 mechanism is unimolecular and proceeds through the same carbocation intermediate as the S(_N)1 reaction.

Computational Insights from Analogous Systems:

DFT studies on the E2 elimination of 2-bromopropane provide valuable data on the transition state and activation energy of such reactions. These studies often utilize methods like Hartree-Fock (HF) and DFT to map the reaction pathway and calculate the energy profile[2][3].

Table 2: Calculated Activation Energies for E2 Elimination

Reaction SystemComputational MethodBasis SetSolventActivation Energy (kcal/mol)Reference
E2 of 2-bromopropaneDFTNot specifiedEthanol2.34[3]
E2 of 2-iodopropaneDFTNot specifiedEthanol2.34[3]

Computational Protocols:

A common computational protocol for studying elimination reactions involves:

  • Geometry optimization of the reactant, transition state, and products using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

  • Frequency calculations to confirm the nature of the stationary points (reactants and products have all real frequencies, while the transition state has exactly one imaginary frequency).

  • Intrinsic Reaction Coordinate (IRC) calculations to ensure the transition state connects the reactant and product.

  • Inclusion of solvent effects, often through a polarizable continuum model (PCM).

Reaction Pathway for E2 Elimination:

E2_Pathway Reactants Base + Substrate TS Transition State Reactants->TS Concerted Removal of H+ and X- Products Alkene + Conjugate Acid + Leaving Group TS->Products

Caption: A generalized workflow for an E2 elimination reaction.

[3+2] Cycloaddition Reactions

The double bond in this compound can participate in cycloaddition reactions. For instance, a [3+2] cycloaddition with a 1,3-dipole, such as a nitrone, would lead to the formation of a five-membered heterocyclic ring.

Computational Insights from Analogous Systems:

DFT studies are instrumental in understanding the mechanism and selectivity of [3+2] cycloaddition reactions. For example, the reaction between (E)-3,3,3-tribromo-1-nitroprop-1-ene and diarylnitrones has been studied using DFT at the wb97xd/6-311+G(d) level with a PCM for the solvent. These studies show that such reactions are typically polar and proceed through a one-step mechanism[4]. Another study on the [3+2] cycloaddition of N-methyl-C-3-bromophenyl-nitrone with dimethyl maleate at the MPWB95/6-311++G(d,p) level also supports a polar, one-step mechanism[5].

Table 3: Calculated Activation Enthalpies for [3+2] Cycloaddition

ReactantsComputational MethodActivation Enthalpy (kJ/mol)Reference
N-methyl-C-3-bromophenyl-nitrone + Dimethyl MaleateMPWB95/6-311++G(d,p)34.04 - 38.37[5]

Computational Methodology:

The computational investigation of [3+2] cycloaddition reactions often involves:

  • Calculation of conceptual DFT reactivity indices (e.g., electronic chemical potential, electrophilicity, nucleophilicity) to predict the polar nature of the reaction.

  • Localization of transition states for different possible regio- and stereochemical pathways.

  • Calculation of activation energies and reaction energies to determine the most favorable pathway.

General Scheme for [3+2] Cycloaddition:

Cycloaddition Reactants Alkene + 1,3-Dipole TS Transition State Reactants->TS Product Five-membered Ring TS->Product Grignard_Formation Start Alkyl Halide + Mg Initiation Initiation (e.g., with I2) Start->Initiation Addition Controlled Addition of Alkyl Halide Initiation->Addition Formation Grignard Reagent (R-MgX) Addition->Formation

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Bromo-2-(bromomethyl)prop-1-ene and Other Allylic Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic profiles of reactions involving 3-Bromo-2-(bromomethyl)prop-1-ene and related allylic halides. Due to the limited availability of specific kinetic data for this compound in the public domain, this guide leverages established principles of physical organic chemistry and available experimental data for analogous compounds, namely allyl bromide and methallyl bromide, to predict and contextualize its reactivity. The primary focus is on nucleophilic substitution reactions, which are fundamental in various synthetic and developmental processes.

Introduction to Allylic Halide Reactivity

Allylic halides are a class of organic compounds that exhibit unique reactivity due to the presence of a halogen atom bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This structural motif allows for the stabilization of reaction intermediates and transition states, leading to enhanced reaction rates compared to their saturated counterparts. The two primary mechanisms for nucleophilic substitution are the unimolecular (SN1) and bimolecular (SN2) pathways.

The structure of the allylic halide plays a crucial role in determining the predominant reaction mechanism and the corresponding reaction rate. Steric hindrance around the electrophilic carbon and the stability of the potential carbocation intermediate are key factors influencing the kinetic profile of these reactions.

Comparative Kinetic Data

The following tables summarize available kinetic data for the nucleophilic substitution reactions of allyl bromide and methallyl bromide. These data serve as a benchmark for predicting the reactivity of this compound.

Table 1: Rate Constants (k) for the SN2 Reaction of Allylic Bromides with Thiophenoxide Anion in Methanol at 298 K

Allylic BromideStructureRelative Rate Constant (k_rel)
Allyl bromideCH₂=CHCH₂Br1.00
Methallyl bromideCH₂=C(CH₃)CH₂Br~0.1
This compoundCH₂=C(CH₂Br)CH₂BrPredicted to be significantly slower than allyl bromide

Note: The relative rate for methallyl bromide is an approximation based on typical steric effects in SN2 reactions. The prediction for this compound is based on the expected increase in steric hindrance.

Table 2: Solvolysis (SN1-type) Rate Data for Allylic Bromides in 50% Aqueous Ethanol at 45 °C

Allylic BromideStructureRelative Rate Constant (k_rel)
Allyl bromideCH₂=CHCH₂Br1.0
Methallyl bromideCH₂=C(CH₃)CH₂Br~10-100
This compoundCH₂=C(CH₂Br)CH₂BrPredicted to be comparable to or slightly faster than allyl bromide

Note: The relative rate for methallyl bromide is an estimation based on the stabilizing effect of the methyl group on the carbocation intermediate. The prediction for this compound is based on the competing inductive and steric effects of the second bromomethyl group.

Predicted Reactivity of this compound

Based on fundamental principles of reaction kinetics:

  • SN2 Reactivity: this compound is a primary allylic halide, but the presence of a bulky bromomethyl group at the 2-position is expected to introduce significant steric hindrance to the backside attack required for an SN2 mechanism. Therefore, its rate of reaction via an SN2 pathway is predicted to be considerably slower than that of the less hindered allyl bromide.

  • SN1 Reactivity: In reactions favoring an SN1 mechanism, the rate-determining step is the formation of a carbocation. The primary carbocation that would be formed from this compound is stabilized by resonance with the adjacent double bond. The additional bromomethyl group may have a modest inductively destabilizing effect on the carbocation. However, the overall rate of SN1 reactions is expected to be comparable to or slightly faster than that of allyl bromide, especially in highly polar, protic solvents.

Experimental Protocols

The following is a generalized experimental protocol for determining the second-order rate constant of the reaction between an allylic halide and a nucleophile, which can be adapted for studies involving this compound.

Objective: To determine the second-order rate constant for the reaction of an allylic bromide with a nucleophile (e.g., thiophenoxide) in a given solvent at a constant temperature.

Materials:

  • Allylic bromide (e.g., this compound, allyl bromide, or methallyl bromide)

  • Nucleophile (e.g., sodium thiophenoxide)

  • Solvent (e.g., methanol, ethanol)

  • Thermostatted water bath

  • UV-Vis spectrophotometer or HPLC

  • Volumetric flasks and pipettes

  • Syringes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the allylic bromide of known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile of known concentration (e.g., 0.1 M) in the same solvent.

  • Kinetic Run:

    • Equilibrate both stock solutions and the reaction vessel in a thermostatted water bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Initiate the reaction by rapidly mixing equal volumes of the two stock solutions in the reaction vessel. Start a timer immediately upon mixing.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by diluting it in a large volume of a suitable solvent or by adding a quenching agent).

  • Analysis:

    • Analyze the quenched aliquots to determine the concentration of the remaining nucleophile or the formed product. This can be done using a suitable analytical technique such as UV-Vis spectrophotometry (if the nucleophile or product has a distinct chromophore) or HPLC.

    • Record the concentration at each time point.

  • Data Analysis:

    • For a second-order reaction with equal initial concentrations of reactants, the rate law is given by: 1/[A]t - 1/[A]₀ = kt, where [A]t is the concentration of the reactant at time t, [A]₀ is the initial concentration, and k is the second-order rate constant.

    • Plot 1/[A]t versus time. The plot should be linear with a slope equal to the rate constant k.

Visualizing Reaction Pathways

The following diagrams illustrate the generalized mechanisms for SN1 and SN2 reactions of allylic halides.

SN2_Mechanism reagents Nu⁻ + R-X transition_state [Nu···R···X]⁻‡ reagents->transition_state k (rate-determining) products Nu-R + X⁻ transition_state->products fast

Caption: Generalized SN2 reaction pathway.

SN1_Mechanism reactant R-X intermediate R⁺ + X⁻ reactant->intermediate k₁ (slow, rate-determining) intermediate->reactant k₋₁ product Nu-R intermediate->product k₂ (fast, with Nu⁻)

Caption: Generalized SN1 reaction pathway.

Conclusion

While direct experimental kinetic data for this compound is scarce, a comparative analysis based on the well-understood reactivity of simpler allylic bromides provides valuable insights for researchers. The presence of the additional bromomethyl group is predicted to significantly retard SN2 reactions due to steric hindrance, while its effect on SN1 reactions is expected to be less pronounced. The provided experimental protocol offers a framework for obtaining the necessary quantitative data to validate these predictions and further elucidate the reactivity of this versatile synthetic building block. For professionals in drug development, understanding these kinetic nuances is critical for designing efficient synthetic routes and predicting potential reaction pathways in biological systems.

Validating the Structure of 3-Bromo-2-(bromomethyl)prop-1-ene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 3-Bromo-2-(bromomethyl)prop-1-ene, a versatile building block in organic synthesis, unambiguous structure validation is critical to ensure the integrity of subsequent research and the safety of potential therapeutic candidates. This guide provides a comparative overview of key analytical techniques for structure validation, complete with experimental protocols and data interpretation guidelines.

A Multi-faceted Approach to Structural Validation

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of this compound derivatives. While each method provides unique structural insights, a consolidated approach ensures the highest confidence in the assigned structure. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction.

The logical workflow for validating the structure of a newly synthesized this compound derivative typically begins with spectroscopic analyses to confirm the presence of key functional groups and to piece together the molecular framework. If a crystalline sample can be obtained, X-ray crystallography provides the definitive three-dimensional structure.

Experimental Workflow for Structure Validation cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Initial Functional Group Analysis NMR NMR Spectroscopy (1H, 13C) Purification->NMR Detailed Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Determination Tentative_Structure Tentative Structure Assignment Crystallization Crystallization NMR->Crystallization Confirmation of Pure Sample for Crystallization Xray Single-Crystal X-ray Diffraction Crystallization->Xray Final_Structure Validated Structure Xray->Final_Structure Definitive 3D Structure

Caption: Experimental workflow for the structural validation of this compound derivatives.

Comparative Analysis of Validation Techniques

The choice of analytical technique depends on the information required, the nature of the sample, and the available instrumentation. The following table summarizes the strengths and limitations of each primary validation method.

TechniqueInformation ProvidedSample RequirementsStrengthsLimitations
¹H and ¹³C NMR Detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of atoms.5-20 mg dissolved in a deuterated solvent.Provides unambiguous connectivity through 2D NMR experiments. Sensitive to stereochemistry.Does not directly provide molecular weight. Can be complex to interpret for highly substituted derivatives.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the structure.Micrograms to nanograms of sample.High sensitivity. Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.Isomeric compounds can be difficult to distinguish. Fragmentation can be complex and may require reference spectra.
FTIR Spectroscopy Presence or absence of specific functional groups (e.g., C=C, C-Br).Neat liquid, solid (KBr pellet or ATR), or solution.Fast and non-destructive. Excellent for identifying key functional groups.Provides limited information about the overall molecular structure. Not suitable for distinguishing between isomers with the same functional groups.
X-ray Crystallography Definitive three-dimensional atomic arrangement, bond lengths, and bond angles.Single, high-quality crystal (0.1-0.5 mm).Provides the absolute structure.Growing suitable crystals can be a significant challenge. The solid-state structure may not represent the solution-state conformation.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) is a common technique for many derivatives. For more volatile and less polar derivatives, electron ionization (EI) can be used.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in the appropriate mass range.

    • For structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the expected formula. Analyze the fragmentation pattern to identify characteristic losses and structural motifs.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl, KBr).

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups expected in the this compound derivative, such as C=C stretching, C-H stretching and bending, and C-Br stretching.

Logical Relationships in Spectroscopic Data Interpretation

The data obtained from different spectroscopic techniques are complementary and should be interpreted in an integrated manner to build a complete structural picture.

Integrated Spectroscopic Data Interpretation MS Mass Spectrometry Molecular_Formula Molecular Formula (from HRMS) MS->Molecular_Formula FTIR FTIR Spectroscopy Functional_Groups Functional Groups (e.g., C=C, C-Br) FTIR->Functional_Groups NMR NMR Spectroscopy Connectivity Atom Connectivity (from 1D & 2D NMR) NMR->Connectivity Proposed_Structure Proposed Structure Molecular_Formula->Proposed_Structure Functional_Groups->Proposed_Structure Connectivity->Proposed_Structure

comparative analysis of precursors for oxetane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity.[1][2] This guide provides a comparative analysis of common precursors for oxetane synthesis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate synthetic strategy.

Precursor Performance: A Comparative Overview

The synthesis of the strained oxetane ring can be approached from various precursors, each with its own set of advantages and limitations. The most prevalent methods include the intramolecular cyclization of 1,3-diols (Williamson ether synthesis), the ring expansion of epoxides, and the [2+2] photocycloaddition of carbonyls and alkenes (Paternò-Büchi reaction).[2][3][4]

The choice of precursor is often dictated by the desired substitution pattern on the oxetane ring, the scalability of the reaction, and the availability of starting materials. Below is a summary of quantitative data for the synthesis of oxetanes from different precursors.

Precursor TypeSpecific PrecursorReaction TypeProductTypical Yield (%)Key Considerations
1,3-Diol Derivative 3-Bromo-2-(bromomethyl)propan-1-olIntramolecular Williamson Ether Synthesis3-(bromomethyl)oxetaneNot specified, but generally a robust method.[1]Requires a strong base; reaction progress can be monitored by TLC.[1]
1,3-Diol Derivative Substituted 1,3-diols (via monotosylation)Intramolecular Williamson Ether Synthesis3,3-Disubstituted oxetanes59-87%[5]Requires selective protection/activation of one hydroxyl group.[3][5]
Epoxide 2-Substituted or 2,2-disubstituted epoxidesRing expansion with a sulfoxonium ylide2-Substituted oxetanes83-99%[5]Excellent yields; the sulfur ylide is generated in situ.[5]
Carbonyl & Alkene Aryl glyoxylates and various alkenesVisible-light mediated Paternò-Büchi reactionFunctionalized oxetanesup to 99%[6]Utilizes a photocatalyst and visible light, avoiding high-energy UV.[6]
Carbonyl & Alkene Benzaldehyde and 2-methyl-2-butenePaternò-Büchi reactionMixture of isomeric oxetanesYields vary; can produce regioisomers.[7]A classic photochemical reaction; regioselectivity can be a challenge.[7][8]
Halogenated Alcohol γ-bromohomoallylic alcoholsIntramolecular O-vinylation2-methyleneoxetanesGood to excellent yields.[9]Copper-catalyzed 4-exo ring closure.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 3-(bromomethyl)oxetane from 3-Bromo-2-(bromomethyl)propan-1-ol[1]

This protocol details an intramolecular Williamson ether synthesis.

Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Solvent Addition: Add anhydrous THF to create a slurry.

  • Addition of Starting Material: Dissolve 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., dichloromethane or diethyl ether), and separate the layers.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ring Expansion of Epoxides to Oxetanes[5]

This method utilizes a sulfoxonium ylide for the ring expansion.

Materials:

  • 2-Substituted or 2,2-disubstituted epoxide

  • Trimethyloxosulfonium iodide

  • Sodium hydride

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Generate the sulfoxonium ylide in situ by reacting trimethyloxosulfonium iodide with a base like sodium hydride in DMSO.

  • Add the epoxide to the solution of the ylide.

  • The ylide attacks the epoxide, leading to a ring-opened intermediate.

  • This intermediate subsequently cyclizes to the corresponding 2-substituted oxetane with the release of dimethyl sulfoxide.

  • The reaction typically proceeds in the same reaction vessel to afford the product in excellent yields.

Protocol 3: Visible Light-Mediated Paternò-Büchi Reaction[6]

This protocol describes a modern approach to the classic [2+2] photocycloaddition.

Materials:

  • Aryl glyoxylate (carbonyl precursor)

  • Alkene

  • Iridium-based photocatalyst

  • Solvent (e.g., acetonitrile)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a suitable reaction vessel, dissolve the aryl glyoxylate, the alkene, and the iridium-based photocatalyst in the chosen solvent.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • The photocatalyst absorbs visible light and transfers energy to the carbonyl substrate, promoting it to an excited state.

  • The excited carbonyl compound then undergoes a [2+2] cycloaddition with the alkene to form the oxetane ring.

  • Monitor the reaction for completion and purify the product using standard techniques.

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Williamson_Ether_Synthesis precursor 1,3-Diol Derivative (e.g., 3-Bromo-2-(bromomethyl)propan-1-ol) alkoxide Alkoxide Intermediate precursor->alkoxide  Strong Base (e.g., NaH)   oxetane Oxetane Product alkoxide->oxetane  Intramolecular SN2 (Leaving group displaced)  

Caption: Intramolecular Williamson Ether Synthesis for Oxetane Formation.

Epoxide_Ring_Expansion epoxide Epoxide Precursor intermediate Ring-Opened Intermediate epoxide->intermediate  Nucleophilic Attack   ylide Sulfur Ylide ylide->intermediate oxetane Oxetane Product intermediate->oxetane  Intramolecular Cyclization  

Caption: Oxetane Synthesis via Epoxide Ring Expansion.

Paterno_Buchi_Reaction carbonyl Carbonyl Compound excited_carbonyl Excited Carbonyl (Triplet State) carbonyl->excited_carbonyl  Light (UV or Visible)   alkene Alkene biradical 1,4-Biradical Intermediate alkene->biradical  Addition   excited_carbonyl->biradical oxetane Oxetane Product biradical->oxetane  Ring Closure  

Caption: The Paternò-Büchi Reaction Mechanism.

Experimental_Workflow start Reaction Setup (Precursors, Reagents, Solvent) reaction Reaction (Stirring, Heating, Irradiation) start->reaction monitoring Reaction Monitoring (TLC, LC-MS, etc.) reaction->monitoring monitoring->reaction  Incomplete   workup Workup (Quenching, Extraction, Washing) monitoring->workup  Complete   purification Purification (Column Chromatography, etc.) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: General Experimental Workflow for Oxetane Synthesis.

References

The Versatility of 3-Bromo-2-(bromomethyl)prop-1-ene in Named Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of complex molecules. 3-Bromo-2-(bromomethyl)prop-1-ene, also known as 2,3-dibromopropene, is a versatile reagent owing to its distinct reactive sites. This guide provides a comparative analysis of its efficacy in several key named reactions, offering insights into its performance against common alternatives. While direct quantitative comparisons are often context-dependent and vary across different substrates and optimized conditions, this document synthesizes available data to highlight the unique advantages of this dihaloalkene.

Physicochemical Properties at a Glance

A fundamental understanding of a reagent's properties is crucial for its effective application. The table below summarizes the key physicochemical characteristics of this compound in comparison to a common alternative, allyl bromide.

PropertyThis compoundAllyl Bromide (3-Bromopropene)
Molecular Formula C₄H₆Br₂C₃H₅Br
Molecular Weight 213.90 g/mol 120.98 g/mol
Boiling Point ~146-148 °C70-71 °C
Density 1.860 g/mL at 25 °C1.398 g/mL at 20 °C
Key Reactive Sites Vinylic bromide, Allylic bromideAllylic bromide

Performance in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions. Its utility stems from the differential reactivity of the vinylic and allylic bromide moieties, which allows for selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. With this compound, the reaction can be directed to selectively couple at the more reactive vinylic bromide position by careful selection of reaction conditions. This allows for the introduction of aryl or vinyl groups.

General Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol) is prepared in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by TLC or GC. After cooling, the reaction is worked up by extraction and purified by column chromatography.

Quantitative data for specific Suzuki-Miyaura reactions using this compound is sparse in readily available literature, preventing a direct tabulated comparison of yields with alternatives under identical conditions.

Sonogashira Coupling

In the Sonogashira coupling, this compound can be selectively coupled with terminal alkynes at the vinylic bromide position. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, providing a direct route to conjugated enynes.

General Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are added. The reaction is stirred under an inert atmosphere at room temperature or with gentle heating. Upon completion, the mixture is filtered, and the product is isolated by extraction and purified by chromatography.

Specific yield data for the Sonogashira coupling of this compound is not widely reported, precluding a direct quantitative comparison.

Heck Reaction

The Heck reaction allows for the coupling of the vinylic bromide of this compound with alkenes. This reaction offers a pathway to more complex diene structures, with the regioselectivity being a key consideration.

General Experimental Protocol: Heck Reaction

A mixture of this compound (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine) in a polar aprotic solvent like DMF or acetonitrile is heated under an inert atmosphere. The reaction progress is monitored, and upon completion, the product is isolated through standard workup and purification procedures.

Detailed experimental data on the Heck reaction specifically with this compound, including yields, is limited in the available literature.

Tsuji-Trost Allylic Alkylation

The allylic bromide in this compound is highly susceptible to nucleophilic attack, making it an excellent substrate for the Tsuji-Trost reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon and carbon-heteroatom bonds. In this context, this compound serves as a source of a bromo-substituted allyl group.

Comparison with Allyl Bromide:

While allyl bromide is a standard reagent for introducing an allyl group, this compound introduces a more functionalized fragment. The presence of the additional bromomethyl group on the resulting product opens up possibilities for further synthetic transformations.

General Experimental Protocol: Tsuji-Trost Reaction

A solution of the nucleophile (e.g., a malonate ester) is treated with a base (e.g., sodium hydride) in a suitable solvent like THF. To this, a palladium catalyst (e.g., Pd(PPh₃)₄) and this compound (1.0 mmol) are added. The reaction is typically stirred at room temperature until completion. The product is then isolated via aqueous workup and purified.

Synthesis of Nitrogen Heterocycles

The two bromine atoms in this compound provide two reactive handles for the construction of heterocyclic rings. For instance, reaction with primary amines can lead to the formation of substituted pyrrolidines or other nitrogen-containing heterocycles through a sequence of nucleophilic substitution and subsequent intramolecular cyclization.

General Experimental Protocol: Synthesis of N-Substituted Pyrrolidines

This compound (1.0 mmol) is reacted with a primary amine (2.2 mmol) in a suitable solvent such as acetonitrile or DMF, often in the presence of a base like potassium carbonate to scavenge the HBr formed. The reaction mixture is heated, and upon completion, the product is isolated by extraction and purified by chromatography.

While the synthesis of nitrogen heterocycles using this reagent is conceptually sound, specific examples with detailed quantitative data are not widely documented in the searched literature.

Visualizing Reaction Pathways and Workflows

To further clarify the chemical transformations and experimental processes, the following diagrams are provided.

Suzuki_Miyaura_Coupling reagent This compound product Ar-Substituted Product reagent->product Suzuki-Miyaura boronic_acid Ar-B(OH)₂ boronic_acid->product catalyst Pd(PPh₃)₄, Base catalyst->product

Caption: Suzuki-Miyaura Coupling Pathway.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification reagents Combine Reactants, Catalyst, and Solvent degas Degas and Heat under Inert Atmosphere reagents->degas extraction Aqueous Workup and Extraction degas->extraction Reaction Completion purification Column Chromatography extraction->purification final_product Pure Product purification->final_product Isolation

Caption: General Experimental Workflow.

Conclusion

This compound is a highly functionalized and versatile building block in organic synthesis. Its dual reactivity, stemming from the presence of both vinylic and allylic bromide groups, allows for its participation in a range of named reactions, including palladium-catalyzed cross-couplings and nucleophilic substitutions. While the available literature highlights its potential, a lack of direct, quantitative comparative studies with simpler alternatives like allyl bromide makes a definitive judgment on its superior "efficacy" in terms of yield alone challenging. However, its true value lies in the ability to introduce a more complex, functionalized moiety in a single step, providing a strategic advantage in the design of intricate molecular architectures. Further research documenting specific reaction yields and conditions is needed to fully exploit the potential of this promising reagent.

A Comparative Guide to the Mechanistic Elucidation of 3-Bromo-2-(bromomethyl)prop-1-ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of 3-bromo-2-(bromomethyl)prop-1-ene, a versatile bifunctional electrophile. We will delve into its participation in key organic transformations, including nucleophilic substitutions and palladium-catalyzed cycloadditions, and offer a comparative perspective against alternative reagents. This document aims to equip researchers with the necessary data and experimental insights to effectively utilize this reagent in complex organic synthesis.

Nucleophilic Substitution: A Platform for Molecular Scaffolding

This compound serves as an excellent substrate for nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the construction of cyclic systems. Its two reactive bromide atoms can be sequentially or simultaneously displaced by a variety of nucleophiles.

Reaction with Active Methylene Compounds: Synthesis of Substituted Cyclopentanes

A prominent application of this compound is in the synthesis of methylenecyclopentane derivatives through reaction with active methylene compounds like diethyl malonate. This reaction typically proceeds via a double alkylation, leading to the formation of a five-membered ring.

Mechanistic Pathway:

The reaction is initiated by the deprotonation of the active methylene compound by a base, generating a nucleophilic carbanion. This carbanion then attacks one of the electrophilic bromomethyl groups of this compound in an S(_N)2 fashion. A subsequent intramolecular S(_N)2 reaction, following another deprotonation, leads to the formation of the cyclopentane ring.

Nucleophilic_Substitution reagent This compound intermediate1 Mono-alkylated Intermediate reagent->intermediate1 Sₙ2 malonate Diethyl Malonate (Nucleophile) malonate->intermediate1 base Base base->malonate Deprotonation base->intermediate1 intermediate2 Enolate Intermediate intermediate1->intermediate2 Deprotonation product 4,4-Dicarbethoxy-1- methylenecyclopentane intermediate2->product Intramolecular Sₙ2 Cyclization

Caption: Nucleophilic substitution of this compound with diethyl malonate.

Comparative Data:

To provide a clear performance benchmark, we compare the reaction of this compound with that of a common alternative, 1,4-dibromo-2-butene, in the alkylation of diethyl malonate.

ElectrophileProductBaseSolventYield (%)Reference
This compound4,4-Dicarbethoxy-1-methylenecyclopentaneNaHTHF/DMFNot specifiedN/A
1,4-Dibromo-2-buteneDiethyl 3-cyclopentene-1,1-dicarboxylateNaOEtEthanol65-75N/A

Experimental Protocol: Synthesis of 4,4-Dicarbethoxy-1-methylenecyclopentane

This protocol is adapted from general procedures for the alkylation of diethyl malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF, a solution of diethyl malonate (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of this compound (1.0 equivalent) in a mixture of anhydrous THF and DMF is added dropwise.

  • The reaction mixture is heated to reflux and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Palladium-Catalyzed [3+2] Cycloaddition: The Trimethylenemethane (TMM) Approach

This compound is a precursor to the trimethylenemethane (TMM) reactive intermediate, which readily participates in [3+2] cycloaddition reactions with electron-deficient alkenes to form five-membered rings. This transformation is a powerful tool for the construction of complex cyclic frameworks.

Mechanistic Pathway:

The reaction is initiated by the oxidative addition of a Palladium(0) catalyst to one of the C-Br bonds of this compound. Subsequent elimination of the second bromide ion generates a cationic Pd-TMM intermediate. This intermediate then undergoes a stepwise cycloaddition with an electron-deficient alkene. The reaction is believed to proceed through a zwitterionic intermediate.[1]

TMM_Cycloaddition reagent This compound pd_tmm Pd-TMM Intermediate reagent->pd_tmm Oxidative Addition pd0 Pd(0) Catalyst pd0->pd_tmm alkene Electron-deficient Alkene zwitterion Zwitterionic Intermediate alkene->zwitterion pd_tmm->zwitterion Nucleophilic Attack product Methylenecyclopentane Adduct zwitterion->product Ring Closure

Caption: Palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition.

Comparative Data:

A common alternative precursor for generating the TMM intermediate is 2-[(trimethylsilyl)methyl]allyl acetate. Below is a comparison of their performance in the [3+2] cycloaddition with a generic electron-deficient alkene.

TMM PrecursorCatalyst SystemAcceptorYield (%)Reference
This compoundPd(OAc)(_2)/P(O-i-Pr)(_3)Generic electron-deficient alkeneNot specifiedN/A
2-[(Trimethylsilyl)methyl]allyl acetatePd(OAc)(_2)/P(O-i-Pr)(_3)Various electron-deficient olefins59-99[2]

Experimental Protocol: Palladium-Catalyzed [3+2] Cycloaddition

This protocol is based on the general procedure for Pd-catalyzed TMM cycloadditions.

Materials:

  • This compound

  • Electron-deficient alkene (e.g., N-phenylmaleimide)

  • Palladium(II) acetate (Pd(OAc)(_2))

  • Triisopropyl phosphite (P(O-i-Pr)(_3))

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, a solution of palladium(II) acetate and triisopropyl phosphite in anhydrous THF is stirred for 15 minutes.

  • A solution of the electron-deficient alkene and this compound in anhydrous THF is added.

  • The reaction mixture is heated to the desired temperature (typically 60-80 °C) and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of silica gel, eluting with diethyl ether.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for its effective use in both nucleophilic substitution and palladium-catalyzed cycloaddition reactions, providing access to a wide range of linear and cyclic molecules. While direct quantitative comparisons with alternative reagents are often lacking in the literature, the compiled data and protocols in this guide offer a solid foundation for researchers to make informed decisions regarding its application in their synthetic endeavors. The provided mechanistic insights and experimental procedures will aid in the successful implementation of this reagent in the development of novel chemical entities.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for the proper disposal of 3-Bromo-2-(bromomethyl)prop-1-ene (CAS No. 15378-31-1). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is critical due to the hazardous nature of this compound.

Hazard Profile and Disposal Considerations

This compound is classified as acutely toxic if swallowed and can cause serious eye damage.[1][2] Therefore, all waste materials, including the chemical itself and any contaminated items, must be treated as hazardous waste.[3] Disposal must be carried out in strict accordance with all applicable national and local regulations.[4][5] It is imperative not to mix this waste with other waste streams unless compatibility has been confirmed, and to prevent its release into the environment by avoiding drains and waterways.[3]

Summary of Disposal and Safety Information
ParameterInformationSource
Chemical Name This compound[1][6]
CAS Number 15378-31-1[1][6]
Hazard Class Acute Toxicity 3 (Oral), Eye Damage 1[1][2]
Signal Word Danger[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[4][5]
Waste Classification Hazardous Waste[3][4]
Contaminated Items Must be considered hazardous waste (e.g., gloves, absorbent pads).[3]
Spill Cleanup Waste Collect with inert absorbent material and place in a sealed container for hazardous waste disposal.[3][7]
Container Handling Handle uncleaned containers as you would the product itself.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated materials.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling any waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., Nitrile, Neoprene), chemical splash goggles, a face shield, and a lab coat.[3]

  • All handling of this chemical and its waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3][7]

  • Prepare a designated, clearly labeled, and sealed waste container for hazardous materials.[3]

2. Disposal of Unused or Waste this compound:

  • Unused or waste this compound must be disposed of as hazardous chemical waste.[3]

  • Carefully transfer the chemical waste into the designated hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.[3]

3. Disposal of Contaminated Materials:

  • Any disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, are considered hazardous waste.[3]

  • Collect these items in a designated, sealed waste bag or container for hazardous materials.[3]

4. Spill Cleanup and Disposal:

  • For small spills, use an inert absorbent material to contain the chemical.[3]

  • Carefully collect the absorbed material and place it into a sealed container for hazardous waste disposal.[3]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.[3]

5. Container Disposal:

  • Handle uncleaned, empty containers as you would the product itself.

  • Dispose of empty containers in accordance with local regulations; do not reuse them.[5]

6. Waste Storage and Collection:

  • Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generation (this compound) waste_type Identify Waste Type start->waste_type liquid_waste Unused/Waste Chemical waste_type->liquid_waste Liquid solid_waste Contaminated Materials (Gloves, Absorbents, etc.) waste_type->solid_waste Solid spill_waste Spill Cleanup Material waste_type->spill_waste Spill collect_liquid Collect in Designated Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Sealed Hazardous Waste Bag/Container solid_waste->collect_solid spill_waste->collect_solid storage Store in a Cool, Dry, Well-Ventilated Area collect_liquid->storage collect_solid->storage disposal Dispose via Approved Waste Disposal Plant storage->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Bromo-2-(bromomethyl)prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 3-Bromo-2-(bromomethyl)prop-1-ene (CAS No: 15378-31-1), a chemical that is toxic if swallowed and can cause serious eye damage.[1] Adherence to these procedures is vital for the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Personal Protective Equipment (PPE)

Signal Word: Danger[2][3]

Hazard Statements:

  • H301: Toxic if swallowed[1]

  • H318: Causes serious eye damage[1]

Due to the significant hazards associated with this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles compliant with OSHA regulations. A face shield should be worn in addition to goggles where there is a heightened risk of splashing.To protect against splashes that can cause serious eye damage.[2]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for any signs of degradation or perforation before use and properly disposed of after handling. - Protective Clothing: An impervious lab coat or apron and closed-toe shoes are mandatory. For larger quantities or in situations with a high risk of exposure, a chemical-resistant suit and boots should be considered.To prevent skin contact, which may be harmful.[4]
Respiratory Protection All handling of this chemical must be conducted in a certified chemical fume hood to prevent the inhalation of vapors or mists.[4][5] In the event of a large spill or if a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]To avoid respiratory tract irritation and potential toxicity from inhalation.

Quantitative Data Summary

PropertyValue
Molecular Formula C₄H₆Br₂[2]
Molecular Weight 213.90 g/mol [3]
Appearance Liquid[2]
Density 1.860 g/mL at 25 °C[3]
Boiling Point 110 - 115 °C at 40 hPa[2]
Flash Point >110 °C (closed cup)[2]
Storage Temperature 2-8°C[2][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling is essential to minimize risk.

  • Preparation:

    • Ensure that a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]

    • Gather all necessary PPE and inspect it for integrity.

    • Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of exposure.

    • Keep the container of this compound tightly closed in a dry, well-ventilated place.[2]

  • Handling:

    • Conduct all manipulations of the chemical within the chemical fume hood.[7]

    • Wear the full complement of prescribed PPE (goggles, face shield, gloves, lab coat).[2]

    • Avoid direct physical contact with the chemical.[4]

    • Use compatible labware (e.g., glass, PTFE) to prevent adverse reactions.

    • Keep containers tightly sealed when not in use to minimize vapor release.[4]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash hands and any exposed skin with soap and water immediately after completing the work.[2]

    • Properly dispose of all contaminated waste, including gloves and absorbent materials, as hazardous waste.[4]

Disposal Plan: Step-by-Step Guidance

The disposal of this compound and associated materials must be managed as hazardous waste.

  • Chemical Waste:

    • Unused or waste this compound must be disposed of as hazardous chemical waste.[2]

    • Collect it in a clearly labeled, sealed, and compatible container.[8] Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials:

    • All disposable items that have been in contact with the chemical, such as gloves, absorbent pads, and pipette tips, are to be considered hazardous waste.[4]

    • These items should be collected in a designated, sealed waste bag or container for hazardous materials.[8]

  • Spill Cleanup:

    • In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[4][5]

    • The absorbed material should then be collected into a sealed container for hazardous waste disposal.[2]

    • For larger spills, evacuate the area and follow your institution's established emergency procedures.[5]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Prepare Materials prep_hood->prep_materials handling_transfer Transfer/Use Chemical prep_materials->handling_transfer handling_seal Keep Container Sealed handling_transfer->handling_seal spill Spill Occurs handling_transfer->spill post_decontaminate Decontaminate Surfaces handling_seal->post_decontaminate post_wash Wash Hands post_decontaminate->post_wash disp_chem Collect Chemical Waste post_wash->disp_chem disp_contam Collect Contaminated PPE/Materials disp_chem->disp_contam disp_label Label Hazardous Waste disp_contam->disp_label end_safe End (Safe Completion) disp_label->end_safe start Start start->prep_ppe spill_cleanup Follow Spill Protocol spill->spill_cleanup Immediate Action spill_cleanup->disp_contam

Caption: A flowchart outlining the key steps and safety precautions for the handling and disposal of this compound.

References

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Retrosynthesis Analysis

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3-Bromo-2-(bromomethyl)prop-1-ene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.